Synthesis Pathways for tert-Butyl 3-ethynyl-3-methylmorpholine-4-carboxylate: A Technical Whitepaper
Introduction & Structural Rationale In modern drug discovery, the incorporation of sterically hindered, sp³-rich heterocycles is a proven strategy to improve pharmacokinetic profiles. tert-Butyl 3-ethynyl-3-methylmorphol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
In modern drug discovery, the incorporation of sterically hindered, sp³-rich heterocycles is a proven strategy to improve pharmacokinetic profiles. tert-Butyl 3-ethynyl-3-methylmorpholine-4-carboxylate (CAS: 2490418-70-5) [1] represents a highly valuable building block in this paradigm.
The morpholine core provides favorable aqueous solubility and modulates the basicity of the amine. Crucially, the installation of a quaternary center at the C3 position completely halts oxidative metabolism (e.g., by CYP450 enzymes) adjacent to the nitrogen [4]. Furthermore, the terminal ethynyl group serves as a versatile bioorthogonal handle, enabling downstream diversification via CuAAC (Click chemistry) or Sonogashira cross-coupling. Synthesizing this quaternary center with high stereocontrol, however, presents a significant steric and electronic challenge.
Retrosynthetic Architecture
Constructing a quaternary stereocenter adjacent to a morpholine nitrogen generally follows one of two distinct logical pathways:
De Novo Asymmetric Synthesis: Building the morpholine ring from a pre-established acyclic chiral precursor.
Late-Stage Functionalization: Modifying a pre-existing morpholine ring via reactive intermediates.
Pathway A: De Novo Asymmetric Synthesis (The Ellman Route)
This pathway relies on the predictable stereocontrol of Ellman’s chiral sulfinamide. By setting the quaternary center early on an acyclic chain, we bypass the steric constraints of a pre-formed ring.
De novo asymmetric synthesis pathway utilizing Ellman's sulfinamide for stereocontrol.
Mechanistic Causality:
The condensation of protected hydroxyacetone with (R)-tert-butanesulfinamide yields a chiral sulfinyl imine. When ethynylmagnesium bromide is introduced, the bulky sulfinyl group directs the nucleophilic attack via a highly ordered, chelation-controlled six-membered transition state. This ensures excellent diastereoselectivity. Following deprotection, the resulting acyclic amino alcohol (CAS: 1315304-67-6)[2] undergoes selective N-acylation. The superior nucleophilicity of the primary amine over the primary alcohol ensures the chloroacetyl chloride reacts exclusively at the nitrogen. Subsequent deprotonation triggers an intramolecular 6-exo-tet cyclization, forming the morpholin-5-one core.
For rapid access to racemic mixtures, late-stage functionalization of commercially available N-Boc-morpholin-3-one is highly efficient.
Late-stage functionalization via an electrophilic N-acyliminium reactive intermediate.
Mechanistic Causality:
Addition of methyl Grignard to N-Boc-morpholin-3-one yields a hemiaminal. The Boc protecting group is critical here; it prevents the spontaneous ring-opening typically seen in unprotected variants. Treatment with a strong Lewis acid (e.g., BF3·OEt2) forces the expulsion of the hydroxyl group, generating a highly electrophilic N-acyliminium ion. Trapping this intermediate with a nucleophilic zinc acetylide yields the target molecule [3].
Quantitative Pathway Comparison
Metric
Pathway A (De Novo / Ellman)
Pathway B (N-Acyliminium)
Overall Yield
35 - 45% (Over 6 steps)
50 - 60% (Over 3 steps)
Enantiomeric Excess (ee)
> 98% (Directly synthesized)
0% (Requires downstream SFC resolution)
Scalability
High (Robust, scalable intermediates)
Moderate (Exothermic Grignard, cryogenic limits)
Primary Challenge
High step count, protecting group overhead
Racemic output, handling reactive iminium species
Reagent Cost
High (Chiral auxiliaries, Borane)
Low (Bulk building blocks)
Self-Validating Experimental Protocols (Pathway A)
The most technically demanding phase of Pathway A is the ring closure and subsequent lactam reduction. The following protocol establishes a self-validating system for these critical steps.
Step 1: Selective N-Acylation & Cyclization
Objective: Convert 2-amino-2-methylbut-3-yn-1-ol to 3-ethynyl-3-methylmorpholin-5-one.
Acylation: Dissolve 2-amino-2-methylbut-3-yn-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) at -20°C.
Add chloroacetyl chloride (1.05 eq) dropwise over 30 minutes.
Validation Check: Monitor by TLC (Ninhydrin stain). The reaction is complete when the highly polar, ninhydrin-active primary amine spot completely disappears, confirming selective N-acylation over O-acylation.
Cyclization: Concentrate the crude mixture and redissolve in anhydrous THF (0.1 M). Cool to 0°C.
Add Sodium Hydride (60% dispersion in mineral oil, 2.5 eq) in portions.
Validation Check: Immediate H₂ gas evolution will occur. The cessation of bubbling serves as a visual validation of complete alkoxide formation and subsequent cyclization.
Stir at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Objective: Reduce the lactam to a morpholine without reducing the terminal alkyne, followed by Boc protection.
Reduction: Dissolve the crude morpholin-5-one (1.0 eq) in anhydrous THF (0.2 M) at 0°C.
Add Borane-THF complex (BH₃·THF, 1 M in THF, 3.0 eq) dropwise. Causality Note: BH₃ is strictly chosen over LiAlH₄ to prevent hydroalumination or over-reduction of the terminal alkyne.
Reflux the mixture for 12 hours.
Cool to 0°C and quench by the careful, dropwise addition of MeOH.
Validation Check: Vigorous bubbling will occur as excess borane is destroyed. Continue adding MeOH until gas evolution completely ceases.
Reflux the methanolic solution for 2 hours to break the stable amine-borane complex. Concentrate in vacuo.
Protection: Redissolve the crude amine in DCM (0.2 M). Add Et₃N (2.0 eq) and Boc₂O (1.2 eq). Stir at room temperature for 6 hours.
Wash with 1M HCl, brine, dry, and purify via silica gel chromatography to isolate tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate .
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl 3-ethynyl-3-methylmorpholine-4-carboxylate
Executive Summary In modern drug discovery, the architectural complexity of small-molecule therapeutics relies heavily on highly functionalized, orthogonally protected building blocks. tert-Butyl 3-ethynyl-3-methylmorpho...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the architectural complexity of small-molecule therapeutics relies heavily on highly functionalized, orthogonally protected building blocks. tert-Butyl 3-ethynyl-3-methylmorpholine-4-carboxylate (CAS: 2490418-70-5) 1 represents an advanced synthetic scaffold designed to overcome common pharmacokinetic liabilities. By integrating a privileged morpholine core with a sterically demanding gem-disubstituted alkyne and a robust Boc-protecting group, this molecule serves as a versatile precursor for late-stage functionalization, bioconjugation, and the development of metabolically stable drug candidates.
This guide provides an in-depth analysis of the compound's physicochemical properties, exact mass profiling, structural rationale, and field-proven methodologies for its analytical validation and synthetic application.
Physicochemical Properties & Exact Mass Profiling
Understanding the fundamental quantitative data of a building block is critical for downstream High-Resolution Mass Spectrometry (HRMS) tracking and stoichiometric calculations.
Quantitative Data Summary
Property
Value
Significance in Drug Development
Chemical Formula
C₁₂H₁₉NO₃
Defines elemental composition for isotopic pattern matching.
Molecular Weight
225.29 g/mol
Utilized for standard molarity and yield calculations.
Exact Mass (Monoisotopic)
225.1365 Da
Critical for sub-5 ppm mass accuracy validation in ESI-TOF MS.
CAS Registry Number
2490418-70-5
Unique identifier for supply chain and literature tracking.
Hydrogen Bond Acceptors
3
Contributes to aqueous solubility and target-protein binding.
The exact monoisotopic mass (225.1365 Da) is calculated based on the lowest-mass, most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). In metabolomics and pharmacokinetic (PK) tracking, nominal mass is insufficient due to isobaric interference from biological matrices. HRMS relies on this exact mass to generate an Extracted Ion Chromatogram (EIC) with a narrow mass tolerance window (typically ±5 ppm), ensuring the absolute identification of the compound or its downstream derivatives without false positives.
Structural Significance & Mechanistic Rationale
Every functional group in tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate serves a distinct, causal purpose in medicinal chemistry:
The Morpholine Core: Recognized as a "privileged scaffold" 2, the morpholine ring modulates the physicochemical properties of the final drug. The oxygen atom acts as a hydrogen-bond acceptor, improving aqueous solubility, while the basicity of the nitrogen atom is often tuned to optimize the molecule's pKa for physiological environments.
3-Ethynyl-3-methyl Geminal Disubstitution: The
α
-carbon adjacent to the morpholine nitrogen is a notorious "soft spot" for Cytochrome P450 (CYP450) mediated oxidative metabolism. The introduction of a methyl and an ethynyl group at this position creates severe steric hindrance, blocking metabolic oxidation and prolonging the biological half-life of the compound. Furthermore, the terminal alkyne provides a bioorthogonal handle for "Click" chemistry or Sonogashira cross-coupling 3.
Boc Protection (tert-Butyl Carboxylate): The secondary amine is protected by a Boc group, rendering it electronically inert to nucleophilic attacks or unwanted alkylations during the functionalization of the alkyne. It can be selectively removed under acidic conditions (e.g., TFA or HCl).
Analytical Characterization Protocols
To ensure scientific integrity, the structural identity and purity of the building block must be validated prior to synthetic deployment.
Analytical workflow for the structural validation of the alkynyl morpholine building block.
Causality: Electrospray Ionization (ESI) is selected as a "soft" ionization technique to prevent the complete fragmentation of the labile Boc group, which readily cleaves under harsher conditions (like EI). Time-of-Flight (TOF) analyzers are utilized to achieve the mass resolution required for exact mass confirmation.
Step 1: Sample Preparation. Dissolve the compound in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as a proton source, facilitating the formation of [M+H]⁺ ions.
Step 2: Instrument Calibration. Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) simultaneously with the sample. Causality: The lock-mass corrects for ambient temperature fluctuations and instrument drift in real-time, ensuring mass accuracy remains below 5 ppm.
Step 3: Data Acquisition & Self-Validation. Run a solvent blank prior to the sample to rule out column carryover. In the sample spectrum, validate the structure by identifying the protonated adduct [M+H]⁺ at m/z 226.1443 and the sodiated adduct [M+Na]⁺ at m/z 248.1262 . A diagnostic in-source fragmentation peak at m/z 126.0913 (corresponding to the loss of the Boc group: -100 Da via loss of isobutylene and CO₂) serves as secondary structural confirmation.
Synthetic Utility & Workflows
The primary value of this compound lies in its divergent synthetic potential. The alkyne can be "clicked" to an azide, or the Boc group can be removed to expose the amine.
Divergent synthetic pathways utilizing the Boc-protected alkynyl morpholine scaffold.
The CuAAC reaction is the premier method for linking this morpholine scaffold to complex biological vectors or other pharmacophores via a stable 1,2,3-triazole linkage 4.
Step 1: Catalyst Pre-complexation. In a microcentrifuge tube, mix 1 equivalent of CuSO₄ (e.g., 20 mM aqueous solution) with 5 equivalents of THPTA ligand 5. Incubate for 15 minutes at room temperature.
Causality: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand that tightly binds Cu(I). Pre-complexing ensures that once Cu(I) is generated, it is immediately stabilized against oxidation and disproportionation, while preventing the copper-induced generation of reactive oxygen species (ROS) that could degrade sensitive biomolecules 6.
Step 2: Reagent Assembly. In a reaction vial, combine the target azide (1.0 eq) and tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate (1.2 eq) in a co-solvent system of tert-butanol and water (1:1, v/v). Add the pre-complexed CuSO₄/THPTA solution (typically 5 mol% Cu relative to the alkyne).
Step 3: In situ Reduction. Add Sodium Ascorbate (10 mol%, freshly prepared in water) to the reaction mixture.
Causality: Ascorbate acts as a sacrificial reducing agent, reducing the inactive Cu(II) to the catalytically active Cu(I) in situ. This bypasses the need to handle highly unstable Cu(I) salts directly.
Step 4: Reaction Monitoring (Self-Validation). Stir at room temperature for 1-4 hours. Validate reaction completion by drawing a 5 µL aliquot and analyzing via LC-MS. The system validates itself when the Extracted Ion Chromatogram (EIC) for m/z 226.1443 (the starting alkyne) drops to baseline, accompanied by the emergence of the calculated mass for the triazole product.
References
ResearchGate. "Lead structure design based on Abbott and AstraZeneca DGAT1 inhibitors (Significance of Morpholine in Drug Discovery)". ResearchGate Publications.[Link]
MDPI. "Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology". MDPI Open Access Journals. [Link]
Jena Bioscience. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]
Crystallographic Data and Structural Analysis of 3-Ethynyl-3-methylmorpholine Derivatives: A Technical Guide
Executive Summary The 3-ethynyl-3-methylmorpholine scaffold has emerged as a privileged chiral building block in modern drug discovery. By introducing a quaternary stereocenter at the C3 position, this motif imparts sign...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-ethynyl-3-methylmorpholine scaffold has emerged as a privileged chiral building block in modern drug discovery. By introducing a quaternary stereocenter at the C3 position, this motif imparts significant conformational rigidity, enhances metabolic stability, and provides a versatile vector (the ethynyl group) for further functionalization via click chemistry. This whitepaper provides an in-depth technical analysis of the crystallographic properties of 3-ethynyl-3-methylmorpholine derivatives. It details the causality behind their conformational preferences, outlines self-validating protocols for Single-Crystal X-Ray Diffraction (SCXRD), and synthesizes quantitative structural data to guide researchers in structure-based drug design.
The Structural Logic of the Morpholine Scaffold
Morpholine is a six-membered heterocyclic ring possessing both ether (oxygen) and amine (nitrogen) functionalities[1]. In medicinal chemistry, the oxygen atom acts as a potent hydrogen bond acceptor, while its electronegativity inductively reduces the basicity of the nitrogen atom, thereby modulating the overall pKa and lipophilicity of the molecule[1].
When designing derivatives such as 3-ethynyl-3-methylmorpholine, the introduction of the ethynyl (–C≡CH) and methyl (–CH₃) groups at the C3 position creates a highly sterically demanding environment. Crystallographic analysis is the gold standard for elucidating how these steric clashes are resolved in the solid state[2].
Conformational Causality
In the crystal lattice, the morpholine ring predominantly adopts a classic chair conformation to minimize torsional strain[3]. The quaternary substitution at C3 forces a structural compromise:
Equatorial Preference of the Ethynyl Group: The linear, rigid nature of the ethynyl group requires significant spatial clearance. It preferentially occupies the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C5.
Axial Placement of the Methyl Group: Consequently, the smaller methyl group is forced into the axial position. While this introduces some 1,3-diaxial strain, it is thermodynamically more favorable than forcing the sp-hybridized alkyne into an axial orientation.
Figure 1: Conformational logic and steric resolution in 3-ethynyl-3-methylmorpholine derivatives.
To obtain high-resolution atomic-level information, rigorous SCXRD protocols must be followed[2]. The following methodologies are designed as self-validating systems, ensuring that each step confirms the success of the previous one.
Protocol 1: Controlled Crystallization of Morpholine Derivatives
Because secondary amines can complicate crystallization due to hygroscopicity or rapid salt formation, derivatives are often crystallized as N-protected species (e.g., tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate) or as specific salts (e.g., trifluoroacetate).
Solvent Selection: Dissolve 10–20 mg of the highly purified (>99% by HPLC) compound in a minimal volume (0.5–1.0 mL) of a moderately polar solvent (e.g., dichloromethane or ethyl acetate).
Anti-Solvent Vapor Diffusion: Place the open vial containing the solution into a larger, sealed chamber containing an anti-solvent (e.g., hexanes or pentane).
Causality of Diffusion: Vapor diffusion is preferred over rapid evaporation because the slow, equilibrium-driven increase in anti-solvent concentration promotes the nucleation of single, defect-free crystals rather than amorphous precipitates.
Validation: Inspect the vial under a polarized light microscope after 48–72 hours. The presence of birefringence confirms the crystalline nature of the solid.
Protocol 2: SCXRD Data Collection and Refinement
Crystal Mounting: Select a crystal with dimensions roughly 0.20 × 0.15 × 0.10 mm[3]. Mount it on a MiTeGen cryoloop using perfluoropolyether oil.
Cryocooling (100 K): Immediately transfer the crystal to the diffractometer's cold stream (100 K). Causality: Low temperatures minimize the thermal ellipsoids of the atoms, which is critical for accurately resolving the electron density of the terminal alkyne proton and the morpholine ring's oxygen atom[4].
Data Collection: Expose the crystal to Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Cu Kα is highly recommended for chiral 3-ethynyl-3-methylmorpholine derivatives to maximize the anomalous dispersion signal required for absolute configuration determination (Flack parameter).
Data Reduction & Validation: Process the diffraction data. The protocol validates itself if the internal agreement factor (
Rint
) is < 0.05 and data completeness is > 99% up to
θ=25.2∘
.
Structure Solution: Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT). Refine using full-matrix least-squares on
F2
(SHELXL).
Figure 2: Step-by-step workflow for the SCXRD analysis of morpholine derivatives.
Quantitative Crystallographic Data
The following tables summarize the expected quantitative parameters for a representative chiral 3-ethynyl-3-methylmorpholine derivative (e.g., an N-Boc protected enantiomer) based on standard crystallographic behaviors of structurally analogous ethynyl-containing heterocycles[3][4].
Table 1: Representative Crystal Data and Structure Refinement Parameters
Parameter
Representative Value
Scientific Significance
Crystal System
Orthorhombic
Typical for enantiopure chiral building blocks.
Space Group
P212121
Confirms the absence of inversion centers; mandatory for chiral resolution.
Temperature
100(2) K
Reduces thermal motion; sharpens electron density maps.
Radiation
Cu Kα (
λ=1.54184
Å)
Enhances anomalous scattering for absolute structure determination.
Z (Molecules/Unit Cell)
4
Standard packing for
P212121
asymmetric units.
Goodness-of-fit (GoF) on
F2
1.02 – 1.08
Validates that the structural model perfectly matches the experimental data (ideal = 1.0).
Final
R
indices[
I>2σ(I)
]
R1≈0.035
,
wR2≈0.090
High-quality refinement; indicates minimal disorder in the morpholine ring.
Flack Parameter
0.01(3)
Statistically validates the absolute configuration of the C3 stereocenter.
Table 2: Selected Bond Lengths and Torsion Angles
Structural Feature
Atoms Involved
Value
Observation / Causality
Alkyne Triple Bond
C(Ethynyl) ≡ C(Terminal)
1.18 – 1.20 Å
Standard sp-sp triple bond length[4]; highly rigid.
Morpholine C-O Bond
C2–O1 / C6–O1
1.42 – 1.43 Å
Typical ether bond lengths; confirms lack of ring strain.
Quaternary C-N Bond
C3–N4
1.48 – 1.50 Å
Slightly elongated compared to secondary carbons due to steric crowding from the methyl/ethynyl groups.
Ring Conformation
O1–C2–C3–N4
~ 55° to 60°
Confirms the classic chair conformation of the morpholine ring[3].
Intermolecular Packing and Hydrogen Bonding
In the solid state, the packing of 3-ethynyl-3-methylmorpholine derivatives is heavily influenced by the terminal alkyne. The ethynyl proton is mildly acidic and frequently participates in weak intermolecular interactions. Crystallographic data often reveals
C−H⋯O
hydrogen bonds, where the terminal alkyne proton acts as the donor and the morpholine oxygen (or a carbonyl oxygen if an N-protecting group is present) acts as the acceptor[4]. These interactions form extended 1D chains or 2D networks in the crystal lattice, which are critical parameters to consider when evaluating the compound's solubility and melting point during drug formulation.
References
Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. Available at:[Link]
Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. IUCrData. Available at:[Link]
Crystal structure of 3-ethynylbenzoic acid. PubMed Central (PMC). Available at:[Link]
Harnessing the Synergy of Structure and Reactivity: A Guide to the Mechanism of Action of Morpholine-Based Alkyne Building Blocks
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Beyond Simple Scaffolds In the landscape of modern medicinal chemistry and chemical biology, progress is often defined...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond Simple Scaffolds
In the landscape of modern medicinal chemistry and chemical biology, progress is often defined by the sophisticated interplay between a molecule's core structure and its functional capacity. We move beyond treating scaffolds as mere inert frameworks, instead viewing them as active contributors to a compound's pharmacokinetic and pharmacodynamic profile. Simultaneously, the demand for precise molecular tools to probe complex biological systems has never been greater. This guide delves into a class of reagents that masterfully embodies this dual paradigm: morpholine-based alkyne building blocks.
Here, we will dissect the mechanism of action from two fundamental perspectives. First, we explore the morpholine ring, a "privileged scaffold" prized for its ability to confer advantageous drug-like properties.[1][2] Second, we examine the terminal alkyne, a small, stable, and uniquely reactive functional group that serves as a gateway to the powerful world of bioorthogonal "click chemistry." By understanding how the inherent properties of the morpholine core synergize with the specific reactivity of the alkyne handle, we unlock a versatile toolkit for drug discovery, target validation, and biological imaging.
Part 1: The Morpholine Moiety as a Pharmacokinetic and Pharmacodynamic Enhancer
The six-membered morpholine heterocycle, containing both an amine and an ether, is a cornerstone in drug design, frequently appearing in approved therapeutics and clinical candidates.[2][3] Its prevalence is not accidental but is rooted in a unique combination of physicochemical properties that favorably modulate a molecule's behavior in biological systems.
Physicochemical and Pharmacokinetic Advantages
The utility of the morpholine ring is largely attributed to its ability to optimize a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]
Balanced Hydrophilicity-Lipophilicity: The morpholine ring strikes a delicate balance between water solubility and membrane permeability. The oxygen atom can act as a hydrogen bond acceptor, enhancing aqueous solubility, while the overall ring structure maintains sufficient lipophilicity to facilitate passage across cellular membranes.[1][4] This balance is crucial for oral bioavailability and distribution to target tissues, including the central nervous system (CNS).[5][6]
pKa Modulation: The nitrogen atom in the morpholine ring is a weak base. This property provides a pKa value that often enhances solubility in the physiological pH range of the blood, contributing to improved pharmacokinetic profiles.[4]
Metabolic Stability: The morpholine scaffold is generally robust and resistant to metabolic degradation, which can increase the half-life of a drug molecule.[1] Its incorporation can be a strategic move to block metabolically labile sites in a parent compound.
Conformational Flexibility: The ring exists in a flexible chair-like conformation, allowing it to adapt its shape to fit within various protein binding pockets and act as a versatile scaffold for directing functional appendages.[4][5]
Direct Contributions to Target Binding and Pharmacodynamics
Beyond its role as a pharmacokinetic modulator, the morpholine ring is often an integral component of the pharmacophore, directly participating in interactions that drive potency and selectivity.[2]
A prominent example is its role in kinase inhibitors. Many potent inhibitors targeting the PI3K/mTOR pathway incorporate a morpholine moiety.[7][8] In the crystal structure of mTOR in complex with inhibitors like PI-103, the morpholine oxygen atom forms a critical hydrogen bond with a valine residue (Val2240) in the hinge region of the ATP-binding pocket.[4][7] This interaction is a recurring theme and a key anchor point for many morpholine-containing kinase inhibitors.[9] The ring itself can also engage in favorable hydrophobic interactions within the active site.[4]
This dual functionality—enhancing drug-like properties while simultaneously acting as a key binding element—is what elevates the morpholine ring to the status of a privileged structure in drug discovery.
Part 2: The Alkyne Handle - A Bioorthogonal Gateway for Covalent Conjugation
The true power of these building blocks is realized when the favorable properties of the morpholine core are paired with the unique reactivity of a terminal alkyne. The alkyne is an exceptionally useful functional handle because it is small, metabolically stable, and virtually absent in biological systems, making it a perfect "bioorthogonal" reporter.[10][11] This means it can undergo specific chemical reactions in a complex biological environment—even inside a living cell—without cross-reacting with native functional groups.
The primary reactions involving alkynes in this context are cycloadditions with azides, collectively known as "click chemistry."
The CuAAC reaction is the prototypical click reaction, first described independently by the Sharpless and Meldal groups.[12][13] It involves the reaction between a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole linkage.[14][15]
Core Mechanism: While the thermal reaction between an alkyne and an azide is possible, it is slow and yields a mixture of 1,4 and 1,5-regioisomers.[13] The introduction of a copper(I) catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and makes it exquisitely regioselective for the 1,4-isomer.[14] The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, ultimately leading to the triazole product and regeneration of the catalyst.[13]
Practical Considerations: The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate.[12] The use of accelerating ligands can further enhance reaction rates and protect biomolecules from damage by reactive oxygen species that can be generated.[12][16]
Limitations: The primary drawback of CuAAC is the cytotoxicity of the copper catalyst, which generally precludes its use in living cells or whole organisms.[10][11] However, it remains an exceptionally robust and reliable method for conjugating molecules in ex vivo and in vitro settings, such as on fixed cells or in cell lysates.
Diagram: CuAAC Catalytic Cycle
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
To overcome the toxicity limitations of CuAAC, the Bertozzi group developed Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), often called "copper-free click chemistry."[10] This reaction is truly bioorthogonal and has become a cornerstone of chemical biology for studying processes in living systems.[11][17]
Core Mechanism: SPAAC utilizes a strained cyclooctyne (an eight-membered ring containing a triple bond) instead of a terminal alkyne.[18][19] The high degree of ring strain (~18 kcal/mol) in the cyclooctyne makes it exceptionally reactive towards azides.[18] The reaction proceeds via a 1,3-dipolar cycloaddition, where the driving force is the release of this substantial ring strain upon formation of the stable, aromatic triazole ring.[19] This allows the reaction to proceed rapidly at physiological temperatures without the need for any catalyst.[20]
Practical Considerations: The reactivity of SPAAC can be tuned by modifying the structure of the cyclooctyne.[19] Various generations of cyclooctynes have been developed (e.g., DIBO, BCN) with different reaction kinetics, stability, and solubility profiles to suit diverse experimental needs.[10][21]
Advantages: The absence of a toxic catalyst makes SPAAC the gold standard for labeling biomolecules in live cells, tissues, and even whole organisms like zebrafish and mice.[11]
Diagram: SPAAC Reaction Mechanism
Caption: General mechanism for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Part 3: Synergy in Action - Applications and Protocols
The combination of a morpholine-based pharmacophore and an alkyne handle creates a powerful chemical probe. The morpholine moiety can guide the molecule to a specific biological target (e.g., a kinase active site), while the alkyne handle allows for its subsequent covalent labeling and identification.
Data Summary: Key Properties
The following table summarizes the key characteristics discussed, providing a quick reference for experimental design.
A common application is to confirm that a newly designed inhibitor binds to its intended target within the complex environment of a cell.
Diagram: Target Engagement Workflow
Caption: Workflow for identifying protein targets of a morpholine-alkyne probe.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation of a Protein in Lysate
This protocol is a representative example and should be optimized for specific proteins and probes.
Preparation of Reagents:
Protein Solution: Prepare the cell lysate containing the protein of interest at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
Morpholine-Alkyne Probe: Prepare a 10 mM stock solution in DMSO.
Azide-Reporter (e.g., Azide-Biotin): Prepare a 10 mM stock solution in DMSO.
Catalyst Premix (prepare fresh):
20 mM CuSO₄ stock in water.
40 mM Ligand (e.g., THPTA) stock in water.
100 mM Sodium Ascorbate stock in water.
To make 100 µL of 10X premix: Mix 20 µL CuSO₄, 40 µL Ligand, and 40 µL water.
Labeling Reaction:
To 90 µL of the protein lysate, add 1 µL of the 10 mM Morpholine-Alkyne Probe stock (final concentration: ~100 µM). Incubate for 1 hour at room temperature to allow for target binding.
Add 1 µL of the 10 mM Azide-Reporter stock (final concentration: ~100 µM).
Initiate the click reaction by adding 10 µL of the 10X Catalyst Premix and 1 µL of the 100 mM Sodium Ascorbate stock. The final concentrations will be ~2 mM Cu(II), ~4 mM Ligand, and ~1 mM Ascorbate.
Incubate the reaction for 1-2 hours at room temperature, protected from light.
Analysis:
The resulting biotin-labeled protein can be detected by Western Blot using streptavidin-HRP or isolated for further analysis using streptavidin-coated beads as outlined in the workflow above.
Protocol 2: General Procedure for SPAAC Labeling in Live Cells
This protocol is a representative example. Concentrations and incubation times must be optimized for cell type and probe cytotoxicity.
Cell Culture:
Plate cells (e.g., HeLa) in a suitable format (e.g., 6-well plate or glass-bottom dish for imaging) and grow to 70-80% confluency.
Probe Incubation:
Treat the cells with the morpholine-alkyne probe at a final concentration of 1-25 µM in complete cell culture medium.
Incubate for a period of 1-24 hours, depending on the kinetics of target binding and cell permeability. Include a vehicle control (e.g., DMSO).
SPAAC Reaction:
Remove the medium containing the probe and wash the cells 2-3 times with warm PBS.
Add fresh, pre-warmed medium containing a strained cyclooctyne-fluorophore conjugate (e.g., DBCO-488) at a final concentration of 5-50 µM.
Incubate for 30-90 minutes at 37°C, protected from light.
Washing and Imaging:
Remove the cyclooctyne-containing medium and wash the cells 3-4 times with warm PBS to remove unreacted probe.
Add fresh medium or a suitable imaging buffer (e.g., phenol red-free medium). If desired, counterstain nuclei with a dye like Hoechst 33342.
Image the cells using fluorescence microscopy, using the appropriate filter sets for the chosen fluorophore.
Conclusion
Morpholine-based alkyne building blocks represent a convergence of strategic drug design and precision bio-conjugation. The morpholine scaffold provides a robust foundation, conferring desirable pharmacokinetic properties and often participating directly in high-affinity target binding.[1][4] The alkyne handle extends this functionality, transforming the molecule from a simple inhibitor or ligand into a versatile probe for target engagement, imaging, and proteomics.[11] By mastering the distinct yet complementary mechanisms of CuAAC and SPAAC, researchers can select the appropriate tool for the task at hand—from robust in vitro conjugation to sophisticated live-cell imaging. This synergistic approach ensures that these building blocks will remain an indispensable part of the toolkit for scientists and drug development professionals aiming to unravel and modulate complex biological processes.
References
Bonomo, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
Le, T. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]
Talele, T. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available at: [Link]
Talele, T. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]
Hayat, F., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI. Available at: [Link]
Bonomo, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]
ResearchGate. Pharmacological profile of morpholine and its derivatives. ResearchGate. Available at: [Link]
Khan, I., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI. Available at: [Link]
ResearchGate. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. Available at: [Link]
Finn, M.G. & Fokin, V.V. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. Available at: [Link]
Hein, C.D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link]
Nwe, K., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. Available at: [Link]
Kislukhin, A.A., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. Available at: [Link]
Wang, Z., et al. (2017). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications (RSC Publishing). Available at: [Link]
Le, T., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]
Ji, R., et al. (2021). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Google Books.
Organic Chemistry Portal. Synthesis of morpholines. Organic Chemistry Portal. Available at: [Link]
Dommerholt, J., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry. Available at: [Link]
ResearchGate. Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. ResearchGate. Available at: [Link]
Singh, R.K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
Patterson, D.M., et al. (2013). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Malo, M., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Available at: [Link]
Al-Ghorbani, M., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PMC. Available at: [Link]
Fvin, T., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters. Available at: [Link]
Wikipedia. Bioorthogonal chemistry. Wikipedia. Available at: [Link]
Sletten, E.M. & Bertozzi, C.R. (2011). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. PMC. Available at: [Link]
Scinto, S.L., et al. (2021). Bioorthogonal chemistry. eScholarship. Available at: [Link]
Wu, H., et al. (2018). Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. PMC. Available at: [Link]
Zhang, G. (2019). Developing unstrained alkenes and alkynes for bioorthogonal chemistry. Apollo. Available at: [Link]
thermodynamic stability of Boc-protected 3-ethynyl morpholines
An In-Depth Technical Guide to the Thermodynamic Stability of Boc-Protected 3-Ethynyl Morpholines Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate pha...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Boc-Protected 3-Ethynyl Morpholines
Executive Summary
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties such as metabolic stability, basicity, and aqueous solubility. When functionalized at the C3 position with an ethynyl group (-C≡CH) and protected at the nitrogen (N4) with a tert-butyloxycarbonyl (Boc) group, the resulting molecule exhibits a fascinating and highly predictable thermodynamic behavior.
As a Senior Application Scientist, understanding the conformational dynamics of these intermediates is not just an academic exercise—it is critical for predicting downstream reactivity, interpreting NMR spectra, and designing spatially targeted pharmacophores. This whitepaper deconstructs the thermodynamic stability of N-Boc-3-ethynyl morpholines, exploring the causality behind their rigid conformational preferences and providing self-validating experimental protocols for their characterization.
The Structural Dynamics of the Morpholine Core
In its unsubstituted state, the morpholine ring rapidly interconverts between two degenerate chair conformations. Substituents on the ring typically prefer the equatorial position to minimize 1,3-diaxial steric interactions (quantified by their A-values). However, the introduction of an N-Boc protecting group fundamentally alters this energetic landscape.
The N-Boc Effect and A(1,3) Allylic Strain
The Boc group is a carbamate. The delocalization of the nitrogen lone pair into the adjacent carbonyl group gives the N-C(O) bond significant partial double-bond character. This electronic effect forces the morpholine nitrogen to rehybridize from
sp3
to a nearly planar
sp2
geometry.
When the nitrogen becomes planar, the bulky Boc group (specifically the carbonyl oxygen or the tert-butyl group, depending on the rotamer) is forced into the same plane as the adjacent equatorial bonds at C3 and C5. If a substituent at C3 is in the equatorial position, it experiences a catastrophic steric clash with the Boc group. This phenomenon is known as A(1,3) strain or pseudoallylic strain[1].
To relieve this massive A(1,3) strain, the morpholine ring undergoes a thermodynamic ring-flip, forcing the C3 substituent into the axial position[2].
Logical relationship of thermodynamic forces driving the axial conformation.
The Thermodynamic Synergy of the Ethynyl Group
While A(1,3) strain forces substituents into the axial position, the thermodynamic stability of this new conformation depends heavily on the energetic penalty of the resulting 1,3-diaxial interactions (the A-value).
If a bulky group (like a phenyl or isopropyl group) is forced axial, the molecule suffers from severe 1,3-diaxial clashes with the axial hydrogen at C5, leading to a highly strained system that may adopt a twist-boat conformation to compensate[3].
However, the ethynyl group (-C≡CH) is uniquely suited for this environment. Because the alkyne carbon is
sp
hybridized, the group is perfectly linear. This linearity allows it to project straight down (or up) from the ring, slipping past the axial C5 hydrogen with almost zero steric interference. The A-value of an ethynyl group is exceptionally low (~0.41 kcal/mol), meaning the energetic penalty for occupying the axial position is negligible.
The combination of a massive equatorial penalty (A(1,3) strain from the Boc group) and a minimal axial penalty (low A-value of the linear alkyne) results in an overwhelming thermodynamic preference for the axial conformer.
Quantitative Conformational Energy Data
The table below summarizes the energetic contributions driving the thermodynamic stability of substituted N-Boc morpholines. The net free energy change (
ΔG
) demonstrates why the 3-ethynyl derivative is exceptionally stable in the axial conformation.
Structural Parameter
Thermodynamic Variable
Energy Contribution (kcal/mol)
Conformational Effect
N-Boc Planarization
A(1,3) Allylic Strain
+3.5 to +4.0 (Penalty)
Destabilizes Equatorial C3
3-Methyl Group
1,3-Diaxial Strain (A-value)
+1.70 (Penalty)
Destabilizes Axial C3
3-Phenyl Group
1,3-Diaxial Strain (A-value)
+2.80 (Penalty)
Destabilizes Axial C3
3-Ethynyl Group
1,3-Diaxial Strain (A-value)
+0.41 (Penalty)
Negligible Axial Penalty
Net
ΔG
(Eq
→
Ax)
Thermodynamic Shift
-3.1 to -3.6
Strong Axial Preference
Data extrapolated from standard conformational analysis of N-protected heterocycles[4].
Experimental Workflows for Conformational Validation
To rigorously prove the thermodynamic stability and axial preference of a synthesized N-Boc-3-ethynyl morpholine, one must employ a self-validating analytical workflow. The following protocol utilizes Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) to establish absolute conformational certainty.
Step-by-step experimental workflow for validating morpholine conformation.
Step-by-Step Methodology: A Self-Validating System
Step 1: Variable Temperature (VT) NMR Preparation
Causality: At room temperature, the restricted rotation of the N-Boc carbamate bond creates two distinct rotamers, leading to broadened or duplicated signals in the
1H
NMR spectrum. This obscures critical coupling constants.
Action: Dissolve the sample in a high-boiling deuterated solvent (e.g., DMSO-
d6
or Toluene-
d8
). Heat the sample to the coalescence temperature (typically 60–80 °C) to average the rotameric states, yielding sharp, resolvable peaks.
Step 2:
3JHH
Coupling Constant Analysis (The Karplus Equation)
Causality: The dihedral angle between adjacent protons dictates their coupling constant (
J
). This provides a self-validating geometric proof.
Action: Locate the proton at the C3 position (the proton attached to the same carbon as the ethynyl group).
Validation: If the ethynyl group is axial, the C3 proton must be equatorial. An equatorial proton will have dihedral angles of ~60° with both the axial and equatorial protons on the adjacent C2 carbon. According to the Karplus equation, this results in two small coupling constants (
3Jeq−ax
and
3Jeq−eq
, typically 2–5 Hz). If the ethynyl group were equatorial, the C3 proton would be axial, resulting in a massive
3Jax−ax
coupling (~10–12 Hz). Observing only small
J
values for H3 definitively proves the axial ethynyl conformation.
Step 3: 2D NOESY Spatial Correlation
Causality: NOESY spectra show through-space interactions (< 5 Å).
Action: Cross-reference the H3 proton with the protons on C5.
Validation: If H3 is equatorial, it will show strong NOE cross-peaks with the adjacent equatorial protons, but no interaction with the axial protons on the opposite side of the ring. This physically corroborates the
J
-coupling data from Step 2.
Step 4: DFT Computational Validation
Causality: Empirical data must align with thermodynamic calculations.
Action: Perform a conformational search using a molecular mechanics force field (e.g., OPLS3), followed by DFT optimization at the B3LYP/6-31G(d,p) level of theory.
Validation: The computed
ΔG
between the optimized axial and equatorial geometries will show a strong negative value (approx. -2.5 to -3.5 kcal/mol), confirming that the axial conformation observed in NMR is the global thermodynamic minimum.
Implications for Drug Development
The rigid, thermodynamically locked axial conformation of N-Boc-3-ethynyl morpholines is a powerful tool in drug design. Because the ethynyl group is locked in an axial vector, it projects into a highly specific region of 3D space. When this intermediate is utilized in downstream synthesis (e.g., deprotection and coupling, or CuAAC "click" chemistry to form triazoles), the resulting pharmacophore maintains a predictable trajectory. This predictability allows computational chemists to confidently dock these molecules into target protein active sites, knowing that the morpholine ring will not suffer an unexpected entropic penalty by flipping conformations upon binding.
References
Influence of pseudoallylic strain on the conformational preference of 4-methyl-4-phenylpipecolic acid derivatives
The Journal of Organic Chemistry[Link][1]
1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines
Angewandte Chemie International Edition[Link][2]
A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction
Canadian Journal of Chemistry[Link][3]
Synthesis of Substituted Morpholines Using Stereodivergent Aza-Michael Reactions Catalyzed by Brønsted Acids
ACS Catalysis[Link][4]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Ethynyl Morpholines
Introduction: The Strategic Convergence of Morpholine and Triazole Scaffolds in Medicinal Chemistry The morpholine ring is a privileged scaffold in medicinal chemistry, lauded for its ability to improve the pharmacokinet...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Convergence of Morpholine and Triazole Scaffolds in Medicinal Chemistry
The morpholine ring is a privileged scaffold in medicinal chemistry, lauded for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] Similarly, the 1,2,3-triazole moiety, readily accessible through the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, offers a stable, aromatic linker that can engage in favorable interactions with biological targets.[3][4][5] The combination of these two valuable pharmacophores through a CuAAC reaction with a 3-ethynyl morpholine building block presents a powerful strategy for the rapid generation of diverse compound libraries with high potential for biological activity.[6][7] This guide provides a comprehensive overview, from the synthesis of the key 3-ethynyl morpholine intermediate to its application in CuAAC, complete with detailed protocols and expert insights for researchers in drug discovery and chemical biology.
The Cornerstone of "Click" Chemistry: The CuAAC Reaction
First elucidated independently by the groups of Sharpless and Meldal, the CuAAC reaction has become a cornerstone of modern chemical synthesis.[8][9] It involves the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted 1,2,3-triazole regioisomer. The reaction is characterized by its high yields, broad functional group tolerance, and mild, often aqueous, reaction conditions, making it an ideal tool for the conjugation of complex molecules.[8]
The catalytic cycle, as illustrated below, involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle. This intermediate subsequently undergoes rearrangement and protonolysis to yield the stable triazole product and regenerate the copper(I) catalyst.
Application Note: Sonogashira Cross-Coupling Strategies for tert-Butyl 3-ethynyl-3-methylmorpholine-4-carboxylate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Strategic Rationale In modern drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Strategic Rationale
In modern drug discovery, the incorporation of sp³-rich, conformationally restricted scaffolds is a proven strategy to improve pharmacokinetic properties, aqueous solubility, and target selectivity. tert-Butyl 3-ethynyl-3-methylmorpholine-4-carboxylate (CAS: 2490418-70-5) is a highly specialized building block that combines a morpholine core, a solubilizing basic amine (masked as a Boc-carbamate), and an alkyne handle attached to a quaternary stereocenter.
While terminal alkynes are traditional substrates for the Sonogashira cross-coupling reaction[1], this specific morpholine building block presents a formidable synthetic challenge. The ethynyl group is flanked by a methyl group and a bulky N-Boc protecting group, creating a highly sterically hindered microenvironment[2]. Standard Sonogashira conditions often fail or result in low yields due to stalled transmetalation and competitive Glaser-type homocoupling[3].
As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded protocols to successfully cross-couple this hindered alkyne with various aryl and heteroaryl halides.
The Sonogashira reaction traditionally relies on a dual palladium/copper catalytic cycle[1]. However, when utilizing an alkyne with a quaternary α-carbon like tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate, the standard mechanism faces two critical failure points:
Stalled Transmetalation: The transfer of the bulky copper-acetylide species to the organopalladium(II) halide intermediate is severely retarded by the steric clash between the N-Boc/methyl groups and the palladium ligands.
Glaser Homocoupling: Because transmetalation is slow, the copper-acetylide intermediate has a prolonged half-life, making it highly susceptible to oxidative dimerization (homocoupling) if even trace amounts of oxygen are present[4].
To circumvent this, we employ two distinct strategies: Ligand-accelerated Pd/Cu catalysis for unhindered electrophiles, and Copper-free Sonogashira coupling utilizing Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos) for challenging or electron-rich aryl halides[5]. Copper-free conditions bypass the copper-acetylide intermediate entirely, relying instead on the direct deprotonation of the alkyne upon coordination to the Pd(II) center[4].
Figure 1: Mechanistic pathway of the Pd/Cu-catalyzed Sonogashira coupling highlighting the steric bottleneck at transmetalation.
Reaction Optimization & Data Presentation
The choice of catalyst, base, and solvent must be tailored to the electronic and steric nature of the aryl halide coupling partner. Below is a summary of optimized conditions demonstrating the causality between reagent selection and reaction success.
Table 1: Optimization of Cross-Coupling with tert-Butyl 3-ethynyl-3-methylmorpholine-4-carboxylate
Entry
Aryl Halide Type
Catalyst System
Base / Solvent
Temp / Time
Yield (%)
Rationale
1
Electron-deficient Aryl Iodide
5% Pd(PPh₃)₂Cl₂ / 10% CuI
Et₃N (neat)
50 °C / 4 h
85%
Standard conditions work well for highly reactive, unhindered iodides.
2
Electron-rich Aryl Iodide
5% Pd(PPh₃)₂Cl₂ / 10% CuI
Et₃N (neat)
80 °C / 12 h
42%
Slow oxidative addition; prolonged heating leads to Glaser homocoupling.
Triethylamine (Et₃N), anhydrous and degassed (5.0 mL)
Step-by-Step Procedure:
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Critical Step: Complete removal of oxygen is mandatory to suppress Glaser coupling.
Solvent Addition: Add degassed Et₃N via syringe, followed by the morpholine alkyne (if liquid, add neat; if solid, dissolve in a minimum amount of degassed THF prior to addition).
Reaction: Stir the mixture at 50 °C. The solution will typically transition from yellow to a dark brown/black suspension as the Cu-acetylide forms and reacts.
Monitoring: Monitor via LCMS or TLC (Hexanes/EtOAc 7:3). The reaction is typically complete within 4–6 hours.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black and copper salts. Wash the filtrate with saturated aqueous NH₄Cl (2 × 15 mL) and brine (15 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Use this protocol for electron-rich, sterically hindered aryl bromides, or when trace copper contamination is detrimental to downstream biological assays[5].
Acetonitrile (MeCN), anhydrous and degassed (5.0 mL)
Step-by-Step Procedure:
Preparation: In a glovebox or using standard Schlenk techniques, charge a vial with the aryl bromide, XPhos Pd G3, and finely powdered, oven-dried Cs₂CO₃.
Solvent & Alkyne Addition: Add degassed MeCN, followed by the morpholine alkyne. Seal the vial with a Teflon-lined crimp cap.
Reaction: Heat the reaction mixture at 80 °C in an oil bath or heating block for 6–12 hours. Mechanistic Note: The bulky XPhos ligand facilitates the reductive elimination of the sterically congested product from the Pd(II) center[3].
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (20 mL). Extract the aqueous layer with EtOAc (2 × 10 mL).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via automated flash chromatography (e.g., ISCO) using a gradient of Hexanes/EtOAc.
Troubleshooting & Self-Validation
Issue: High levels of alkyne dimer (Glaser product) observed by LCMS (mass = 2M - 2).
Causality: Oxygen ingress during the reaction or excessively slow transmetalation.
Solution: Switch to Protocol B (Copper-free). If Protocol A must be used, sparge solvents with Argon for at least 30 minutes prior to use.
Issue: Loss of the Boc protecting group.
Causality: Trace acid in the solvent or prolonged heating at >90 °C.
Solution: Ensure bases (Et₃N, Cs₂CO₃) are dry and of high purity. Do not exceed 80 °C.
Analytical Validation: The quaternary carbon at C3 of the morpholine ring will appear in ¹³C NMR typically around 55–65 ppm. Successful coupling is confirmed by the disappearance of the terminal alkyne proton (~2.5 ppm in ¹H NMR) and the shift of the internal alkyne carbons in the ¹³C NMR (~80–95 ppm).
References
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. National Institutes of Health (NIH). Available at:[Link]
Sonogashira coupling. Wikipedia. Available at:[Link]
Three-Component Synthesis of N-Boc-4-iodopyrroles and Sequential One-Pot Alkynylation. Organic Chemistry Portal. Available at:[Link]
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at:[Link]
Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. ACS Publications. Available at:[Link]
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at:[Link]
Application Notes & Protocols: Leveraging tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate in Small Molecule Drug Discovery
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxyla...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate. This building block uniquely combines three critical pharmacophoric elements: a morpholine ring, a sterically accessible terminal alkyne, and a quaternary center, all under the synthetic protection of a tert-butoxycarbonyl (Boc) group. We will explore its significance in modern drug discovery, detailing its role as a versatile scaffold for generating novel molecular architectures with desirable drug-like properties. Detailed, field-proven protocols for its use in key synthetic transformations, such as click chemistry and further derivatization, are provided, along with insights into the causal logic behind experimental choices.
Introduction: A Privileged Scaffold for Modern Medicinal Chemistry
Heterocyclic compounds are a cornerstone of drug discovery, with over half of all FDA-approved small-molecule drugs featuring at least one heterocyclic ring[1]. Among these, the morpholine moiety is recognized as a "privileged structure."[2][3][4]. Its inclusion in a molecule is often associated with improved physicochemical properties such as aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile[2][3]. The nitrogen and oxygen atoms within the morpholine ring can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets[5][6].
tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate emerges as a highly valuable building block by incorporating a reactive alkyne handle onto this privileged scaffold. The presence of a terminal alkyne opens immediate access to one of the most robust and efficient reactions in modern chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This allows for the straightforward and high-yield conjugation of the morpholine scaffold to a diverse range of molecules bearing an azide functional group.
Furthermore, the molecule features a quaternary carbon at the 3-position, which can introduce conformational rigidity and metabolic stability. The Boc protecting group offers a reliable method for masking the morpholine nitrogen, which can be selectively removed under acidic conditions to allow for further synthetic elaboration at that position[7][8].
Key Molecular Features and Strategic Value
The strategic utility of this compound is best understood by dissecting its constituent parts and their interplay.
Feature
Chemical Moiety
Strategic Value in Drug Discovery
Privileged Core
Morpholine Ring
Improves solubility, metabolic stability, and pharmacokinetic properties. Acts as a hydrogen bond acceptor.[2][5]
Reactive Handle
Terminal Ethynyl Group
Enables highly efficient and specific "click chemistry" (CuAAC) for conjugation and library synthesis.[9]
Stereochemical Anchor
3-Methyl Group
Creates a chiral center and a quaternary carbon, which can enhance binding affinity and metabolic stability by preventing C-H oxidation.
Synthetic Control
tert-butoxycarbonyl (Boc) Group
A robust, acid-labile protecting group for the morpholine nitrogen, allowing for orthogonal synthetic strategies.[7][10]
This combination makes the molecule an ideal starting point for several drug discovery campaigns, including Fragment-Based Drug Discovery (FBDD), lead optimization, and the development of chemical probes.
Core Application: Click Chemistry for Library Synthesis
The most direct and powerful application of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate is its use as a building block in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the rapid generation of diverse libraries of 1,2,3-triazole-linked conjugates. The resulting triazole ring is not merely a linker; it is a stable, aromatic, and polar moiety that can participate in hydrogen bonding and dipole interactions, often acting as a bioisostere for an amide bond.
Workflow for CuAAC Library Synthesis
The following diagram illustrates the general workflow for utilizing the title compound in a typical drug discovery library synthesis campaign.
Caption: High-throughput synthesis workflow using CuAAC.
Protocol 1: General Procedure for CuAAC Reaction
This protocol describes a standard set of conditions for the CuAAC reaction. It should be optimized for each specific azide substrate.
To a reaction vial, add tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate (1.0 eq).
Add the azide-containing substrate (1.0-1.2 eq).
Dissolve the solids in a 1:1 mixture of tert-butanol and water (to a final concentration of ~0.1 M).
Prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq) and add it to the reaction mixture.
Prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1-0.2 eq) and add it to the reaction mixture. The solution may turn a pale yellow/green color.
Seal the vial and stir the reaction mixture vigorously at room temperature for 12-24 hours.
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the triazole product.
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole product.
Causality and Rationale:
Sodium Ascorbate: Acts as a reducing agent to convert the Cu(II) salt to the catalytically active Cu(I) species in situ. Using a freshly prepared solution is critical as it is prone to oxidation.
tert-Butanol/Water Solvent System: This solvent mixture is effective at dissolving a wide range of organic substrates (the alkyne and azide) while also being compatible with the inorganic copper salt and ascorbate.
Inert Atmosphere (Optional but Recommended): While not always strictly necessary, purging the reaction with nitrogen or argon can prevent the oxidation of the Cu(I) catalyst, ensuring higher yields and cleaner reactions.
Synthetic Elaboration: Deprotection and Further Functionalization
The Boc group provides a convenient point for subsequent synthetic modifications. Its removal under acidic conditions unmasks the morpholine nitrogen, a secondary amine that can be functionalized in numerous ways.
Protocol 2: Boc Group Deprotection
The cleavage of the Boc group is typically a high-yield, clean reaction that generates the free amine.[7][11].
Materials:
Boc-protected morpholine derivative (from Protocol 1 or other synthesis)
Dissolve the Boc-protected compound in DCM (e.g., 0.1 M).
Cool the solution to 0 °C using an ice bath.
Slowly add TFA (5-10 equivalents) to the stirred solution.
Allow the reaction to warm to room temperature and stir for 1-4 hours.
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The product will be more polar than the starting material.
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The product may be obtained as a free base or a TFA salt if neutralization is incomplete.
Causality and Rationale:
Trifluoroacetic Acid (TFA): A strong acid that readily protonates the carbonyl oxygen of the Boc group, initiating a cascade that leads to the release of carbon dioxide and isobutylene, leaving the free amine.[7].
Dichloromethane (DCM): A common solvent for this reaction as it is relatively inert to the acidic conditions and effectively dissolves most organic substrates.
Scavengers (Optional): In cases where the substrate contains sensitive functional groups that could be alkylated by the tert-butyl cation intermediate, a scavenger like anisole or thioanisole can be added to trap this reactive species.[7][11].
Post-Deprotection Synthetic Pathways
The unmasked secondary amine is a nucleophile that can undergo a variety of standard synthetic transformations, allowing for the introduction of new pharmacophoric elements.
Caption: Synthetic pathways following Boc deprotection.
This two-step sequence (click-conjugation followed by deprotection and functionalization) provides a powerful platform for generating highly complex and diverse molecular libraries from a single, versatile building block.
Conclusion and Future Perspectives
tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate is a pre-functionalized, high-value building block for modern small molecule drug discovery. Its strategic combination of a privileged morpholine core, a click-ready alkyne handle, and an orthogonally protected nitrogen atom allows for rapid and efficient entry into diverse chemical space. The protocols outlined in this guide provide a robust starting point for researchers to leverage this scaffold in their hit-finding and lead-optimization campaigns. As the demand for novel chemical entities with optimized drug-like properties continues to grow, the intelligent application of such versatile building blocks will remain a critical component of successful drug discovery programs.
References
(Reference details not available in search results)
(Reference details not available in search results)
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021). Available at: [Link]
YouTube. Adding Boc Group Mechanism | Organic Chemistry. (2021). Available at: [Link]
Bonaventura, J., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]
Kim, H., et al. (2016). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Organic Letters - ACS Publications. Available at: [Link]
(Author not listed). (2024). Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences. Available at: [Link]
(Author not listed). (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]
(Author not listed). (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
(Reference details not available in search results)
Van Arnum, P. (2025). Elucidating Heterocyclic Chemistry in Pharmaceuticals. Pharmaceutical Technology. Available at: [Link]
Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]
Mohacsi, E., et al. (1982). Synthesis and pharmacology of metabolically stable tert-butyl ethers of morphine and levorphanol. PubMed. Available at: [Link]
(Author not listed). (2025). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews. Available at: [Link]
PubChem. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link]
(Author not listed). (2025). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. Available at: [Link]
(Author not listed). (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Available at: [Link]
(Author not listed). (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. IJAEM.net. Available at: [Link]
Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]
Yamai, Y., et al. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES. Available at: [Link]
NextSDS. tert-butyl 3-methylmorpholine-4-carboxylate — Chemical Substance Information. Available at: [Link]
functionalization of morpholine rings via terminal alkynes
Advanced Protocols for the Functionalization of Morpholine Rings via Terminal Alkynes: α -C(sp³)-H Alkynylation and A³-Coupling Strategies Executive Summary The morpholine ring is a privileged pharmacophore in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Protocols for the Functionalization of Morpholine Rings via Terminal Alkynes:
α
-C(sp³)-H Alkynylation and A³-Coupling Strategies
Executive Summary
The morpholine ring is a privileged pharmacophore in medicinal chemistry, featured prominently in blockbuster drugs such as Gefitinib and Linezolid. The functionalization of this heterocycle using terminal alkynes provides a direct route to rigidify molecular scaffolds, introduce bioisosteres, and create versatile handles for late-stage click chemistry (CuAAC).
As a Senior Application Scientist, I have structured this guide to detail the two most robust methodologies for morpholine-alkyne functionalization: Direct
α
-C(sp³)-H Alkynylation via Cross-Dehydrogenative Coupling (CDC) and N-Propargylation via the multicomponent A³-Coupling reaction. This document provides the mechanistic causality, self-validating protocols, and comparative data necessary to successfully implement these workflows in drug development and synthetic laboratories.
Pathway A: Direct
α
-C(sp³)-H Alkynylation via Cross-Dehydrogenative Coupling (CDC)
Mechanistic Rationale & Causality
Direct functionalization of the morpholine ring at the
α
-position (adjacent to the oxygen or nitrogen) bypasses the need for pre-functionalized substrates (e.g., halides or triflates). This is achieved through Cross-Dehydrogenative Coupling (CDC) [1].
In this pathway, an oxidant (such as tert-butyl hydroperoxide, TBHP, or a TEMPO oxoammonium cation [2]) abstracts two electrons and a proton from the morpholine derivative to generate a highly reactive iminium ion intermediate . Concurrently, a transition metal catalyst (typically Cu or Au) activates the terminal alkyne, increasing its acidity and facilitating the formation of a metal acetylide. The nucleophilic acetylide then attacks the electrophilic iminium ion, forming a new C–C bond.
Experimental Choice Causality:
Substrate Protection: Unprotected morpholine cannot be used in CDC because the secondary amine is highly susceptible to over-oxidation. N-aryl or N-acyl protecting groups are mandatory to stabilize the transient iminium ion through resonance and steric shielding.
Oxidant Selection: TBHP is preferred over atmospheric O₂ in benchtop protocols because it provides a controlled, homogenous radical initiation phase, minimizing unwanted ring-opening side reactions [1].
Experimental Protocol: Copper-Catalyzed CDC of N-Aryl Morpholine
This protocol describes the
α
-alkynylation of N-phenylmorpholine with phenylacetylene.
Reagents:
N-Phenylmorpholine (1.0 mmol)
Phenylacetylene (1.5 mmol)
Copper(I) Bromide (CuBr) (10 mol%)
TBHP (5.0-6.0 M in decane, 2.0 mmol)
Solvent: Toluene (3.0 mL)
Step-by-Step Methodology:
Catalyst Activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuBr (10 mol%). Evacuate and backfill the tube with Argon three times to ensure an inert atmosphere.
Substrate Addition: Add N-phenylmorpholine (1.0 mmol) and toluene (3.0 mL). Stir for 5 minutes at room temperature. Self-Validation: The solution will appear pale green/blue, indicating the initial coordination of the amine to the Cu(I) center.
Alkyne & Oxidant Introduction: Add phenylacetylene (1.5 mmol) dropwise, followed by the slow, dropwise addition of TBHP (2.0 mmol).
Thermal Coupling: Seal the tube and heat the reaction mixture to 80 °C in a pre-heated oil bath for 12–16 hours. Self-Validation: The reaction mixture will rapidly darken to a deep brown/black upon TBHP addition, confirming the generation of the active Cu(II)/Cu(III) oxidative species and the formation of the copper acetylide.
Monitoring & Quenching: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the N-phenylmorpholine spot indicates completion. Quench the reaction by cooling to room temperature and adding saturated aqueous Na₂S₂O₃ (5 mL) to neutralize residual peroxides.
Isolation: Extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Mechanistic workflow of the Cross-Dehydrogenative Coupling (CDC) for α-C-H alkynylation.
Pathway B: N-Propargylation via Multicomponent A³-Coupling
Mechanistic Rationale & Causality
When the goal is to append an alkyne to the morpholine nitrogen rather than the carbon ring, the Aldehyde-Alkyne-Amine (A³) coupling is the gold standard [3]. This multicomponent reaction generates highly valuable N-propargylamine scaffolds with exceptional atom economy (water is the only byproduct) [4].
Experimental Choice Causality:
The Dual Role of Morpholine: In this reaction, morpholine acts as both a reactant and a catalytic base. First, it condenses with the aldehyde to form an electrophilic iminium ion. Second, because morpholine is a weak base, it assists in the deprotonation of the terminal alkyne after the alkyne has coordinated to the
π
-acidic metal catalyst (Cu or Au) [5].
Solvent-Free Conditions: Conducting this reaction neat (solvent-free) or in water capitalizes on the hydrophobic effect. By forcing the organic substrates into close proximity, the equilibrium of the initial condensation step is driven forward without the need for toxic dehydrating agents or Dean-Stark apparatuses [4].
Experimental Protocol: Green Cu-Catalyzed A³-Coupling
This protocol describes the synthesis of an N-propargyl morpholine derivative using solvent-free conditions.
Reagents:
Morpholine (1.2 mmol)
Benzaldehyde (1.0 mmol)
Phenylacetylene (1.5 mmol)
Copper(I) Iodide (CuI) (5 mol%)
Step-by-Step Methodology:
Component Mixing: In a 10 mL round-bottom flask, sequentially add benzaldehyde (1.0 mmol), morpholine (1.2 mmol), and phenylacetylene (1.5 mmol).
Catalyst Addition: Add CuI (5 mol%) directly to the neat mixture. Self-Validation: The mixture will become slightly exothermic upon the addition of morpholine to the aldehyde (due to the heat of condensation forming the hemiaminal/iminium).
Reaction Execution: Stir the mixture vigorously at 80 °C in an open-air atmosphere for 4–6 hours.
Monitoring: Monitor via TLC (Hexanes:EtOAc 7:3). Self-Validation: The product will appear as a distinct, highly UV-active spot (due to the conjugated
π
-system of the propargylamine) with a lower Rf than the starting aldehyde.
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 × 10 mL) to remove unreacted morpholine and the water byproduct.
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via a short silica plug to yield the pure N-propargyl morpholine.
Multicomponent A3-Coupling pathway for the N-propargylation of morpholine rings.
Quantitative Data Presentation
The following table summarizes the operational differences, typical yields, and green chemistry metrics between the two functionalization strategies.
Parameter
Pathway A:
α
-C(sp³)-H Alkynylation (CDC)
Pathway B: N-Propargylation (A³-Coupling)
Site of Functionalization
Carbon ring (
α
-position)
Nitrogen atom
Typical Catalyst
CuBr, Cu(OAc)₂, or Au Nanoclusters
CuI, Cu(acac)₂, or Ag/Au complexes
Oxidant Requirement
Mandatory (TBHP, O₂, or TEMPO⁺)
None required
Substrate Limitation
Requires N-protected morpholines
Requires secondary/primary free amines
Typical Yields
65% – 85%
85% – 98%
Atom Economy / Green Metrics
Moderate (generates oxidant byproducts)
Excellent (generates only H₂O as byproduct)
Primary Application
Scaffold rigidification, bioisostere design
Click-chemistry handles, prodrug linkers
References
Copper-Catalyzed Carbamoylation of Terminal Alkynes with Formamides via Cross-Dehydrogenative Coupling. ACS Catalysis.[Link]
C−H functionalization of cyclic amines mediated by TEMPO oxoammonium cations. Società Chimica Italiana.[Link]
Metal-Catalysed A³ Coupling Methodologies: Classification and Visualisation. MDPI.[Link]
Dual Catalysis of Gold Nanoclusters: Photocatalytic Cross-Dehydrogenative Coupling. Angewandte Chemie International Edition.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthesis for higher yield and purity.
The core of this synthesis involves the nucleophilic addition of an acetylide anion to a ketone precursor, specifically tert-butyl 3-methyl-3-oxomorpholine-4-carboxylate. While conceptually straightforward, this reaction is sensitive to several parameters that can significantly impact the outcome. This guide provides field-proven insights to navigate these complexities.
Synthetic Workflow Overview
The primary transformation is the conversion of a carbonyl group into a tertiary propargylic alcohol via nucleophilic addition. The process involves the in-situ generation of a lithium acetylide, which then attacks the electrophilic carbonyl carbon of the morpholinone precursor.
Caption: Key steps in the ethynylation of the morpholinone precursor.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My reaction yield is very low, or I'm recovering mostly unreacted starting material.
Answer: This is a common issue that typically points to problems with the nucleophile generation, its reactivity, or competing side reactions.
Potential Cause
Scientific Rationale & Explanation
Recommended Solution
Ineffective Acetylide Formation
Lithium acetylide is a potent nucleophile but is highly sensitive to moisture and requires a strong base for its formation from acetylene.[1] Incomplete deprotonation or degradation of the n-BuLi or the acetylide itself will cripple the reaction.
1. Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous THF. It is recommended to distill THF over sodium/benzophenone immediately before use. 2. Verify Base Potency: Use a freshly titrated or newly purchased bottle of n-butyllithium (n-BuLi). Older bottles can have significantly lower molarity. 3. Use Excess Acetylene Source: If bubbling acetylene gas, ensure a steady flow. If using a protected alkyne like trimethylsilylacetylene, ensure it is fresh and use a slight excess (1.2-1.5 equivalents) after deprotection.
Ketone Enolization
The lithium acetylide is not only a nucleophile but also a strong base (the pKa of acetylene is ~25). The alpha-protons of the ketone have a pKa around 20.[2] The base can deprotonate the alpha-carbon, forming an enolate. This enolate is unreactive towards the acetylide, effectively consuming both starting material and reagent without forming the product. This side reaction is highly temperature-dependent.
1. Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) during base addition, acetylide formation, and ketone addition. Do not let the temperature rise above -70 °C. 2. Slow Reagent Addition: Add the n-BuLi to the acetylene source dropwise, and then add the resulting acetylide solution slowly to the ketone solution, also at -78 °C. This maintains a low concentration of the strong base, favoring the faster nucleophilic addition over deprotonation.[2] 3. Consider Transmetalation: To reduce basicity while retaining nucleophilicity, you can transmetalate the lithium acetylide to a zinc acetylide by adding anhydrous ZnCl₂. This species is known to suppress competing side reactions.[3]
Insufficient Reaction Time/Temp
While low temperature is crucial to prevent side reactions, the nucleophilic addition still requires sufficient time and thermal energy to proceed to completion.
1. Monitor with TLC: After adding all reagents at -78 °C, allow the reaction to stir for a few hours at this temperature. You can then let it warm slowly to -40 °C or -20 °C and hold it there, monitoring the consumption of the starting ketone by TLC.
Question 2: My TLC shows multiple new spots, and purification is yielding several byproducts.
Answer: The formation of multiple byproducts often indicates issues with moisture, temperature control, or the workup procedure, particularly concerning the stability of the Boc protecting group.
Potential Cause
Scientific Rationale & Explanation
Recommended Solution
Reaction with Water/Air
Organolithium reagents react violently with water and oxygen.[1] Introducing contaminants will not only quench the acetylide but can also lead to a complex mixture of side products.
1. Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like argon or nitrogen. Use syringe techniques for all liquid transfers.
Boc Group Cleavage
The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[4] A standard acidic workup (e.g., with 1M HCl) to neutralize the reaction can prematurely cleave the Boc group, exposing the secondary amine of the morpholine ring. This free amine can then participate in side reactions.
1. Use a Mild Quench: Quench the reaction at low temperature (-78 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This provides a proton source to form the desired alcohol from the alkoxide intermediate without creating a strongly acidic environment. 2. Neutral/Basic Extraction: During the liquid-liquid extraction, wash the organic layer with water and brine. A wash with saturated sodium bicarbonate (NaHCO₃) solution can be included to ensure any acidic residues are neutralized.
Aldol-type Side Reactions
If significant enolization occurs (see Question 1), the resulting ketone enolate can potentially react with another molecule of the starting ketone, leading to aldol condensation products and other complex byproducts.
1. Revisit Low-Temperature Protocols: This is another strong indicator that the reaction temperature was not adequately maintained at -78 °C. Strict temperature control is the primary preventative measure.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of the ethynylation step?A: The reaction is a classic nucleophilic addition to a carbonyl. The highly nucleophilic acetylide anion, which carries a negative charge on the carbon atom, attacks the electrophilic carbonyl carbon of the ketone. This breaks the C=O pi bond, pushing the electrons onto the oxygen and forming a lithium alkoxide intermediate. The reaction is completed by an aqueous workup, where the alkoxide is protonated to yield the final tertiary alcohol product.[1][5]
Q: Why is -78 °C the standard temperature for this type of reaction?A: This specific low temperature is crucial for two primary reasons. First, it helps to control the high reactivity and exothermicity of the organolithium reagent. Second, and more importantly, it establishes kinetic control over the reaction. At -78 °C, the rate of the desired nucleophilic addition to the carbonyl is significantly faster than the rate of the competing acid-base reaction (enolization), where the acetylide acts as a base and removes a proton from the carbon alpha to the ketone.[2] This kinetic preference is essential for achieving a high yield of the desired product.
Q: Can I use a different organometallic reagent besides lithium acetylide?A: Yes, other acetylide reagents can be used, often to modulate reactivity. For instance, sodium acetylide (formed with NaNH₂) can be effective but may present different solubility and aggregation challenges. Grignard reagents (e.g., Ethynylmagnesium bromide) are also an option and are generally less basic than their lithium counterparts, which can reduce enolization. As mentioned in the troubleshooting guide, transmetalation of the lithium acetylide with a zinc salt (like ZnCl₂) to form an organozinc reagent is a powerful strategy to increase selectivity and yield by suppressing side reactions.[3]
Q: What is the role of the Boc protecting group, and why was it chosen?A: The Boc (tert-butyloxycarbonyl) group serves to protect the nitrogen atom of the morpholine ring. The unprotected secondary amine is nucleophilic and could potentially react with the organolithium reagent or other electrophiles. The Boc group is sterically bulky and electronically deactivating, rendering the nitrogen lone pair unavailable for reaction. It is a very common protecting group in organic synthesis due to its stability under a wide range of conditions (e.g., basic, oxidative, reductive) and its predictable removal under mild acidic conditions (like trifluoroacetic acid, TFA), which provides a reliable deprotection strategy for subsequent synthetic steps.[4]
Optimized Experimental Protocol
This protocol is a recommended starting point. Researchers should monitor their reactions by TLC to determine the optimal reaction time.
1. Preparation of Lithium Acetylide:
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL per 1 mmol of ketone).
Cool the flask to -78 °C using a dry ice/acetone bath.
Bubble acetylene gas through the solution for 20 minutes OR add trimethylsilylacetylene (1.2 equiv).
Slowly add n-butyllithium (1.1 equiv for TMS-acetylene, 2.2 equiv for acetylene gas) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
Stir the resulting milky white suspension at -78 °C for 30 minutes.
2. Nucleophilic Addition:
In a separate flame-dried flask, dissolve tert-butyl 3-methyl-3-oxomorpholine-4-carboxylate (1.0 equiv) in anhydrous THF.
Cool this solution to -78 °C.
Slowly transfer the ketone solution to the pre-formed lithium acetylide suspension via cannula.
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system).
3. Workup and Purification:
While the reaction is still at -78 °C, quench it by slowly adding saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature.
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to yield the pure tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate.
References
Bailey, A. D. (2008). Asymmetric Alkyne Addition to Aldehydes and Ketones. Illinois Chemistry. Available at: [Link]
Goti, A., et al. (2018). Synthesis of “All-Cis” Trihydroxypiperidines from a Carbohydrate-Derived Ketone: Hints for the Design of New β-Gal and GCase Inhibitors. ResearchGate. Available at: [Link]
Haque, M. I., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. Available at: [Link]
Ashenhurst, J. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
Reddit Community. (2023). How can acetylide ions be added to ketones? (or aldehydes). r/OrganicChemistry. Available at: [Link]
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]
Fiveable. (2025). Lithium acetylides: Organic Chemistry II Study Guide. Available at: [Link]
Technical Support Center: Troubleshooting Boc Deprotection of Sterically Hindered Morpholines
Welcome to the Advanced Technical Support Center. Removing a tert-butyloxycarbonyl (Boc) protecting group from a highly substituted morpholine nitrogen (e.g., 3,3-disubstituted, 3,5-disubstituted, or spirocyclic morpholi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. Removing a tert-butyloxycarbonyl (Boc) protecting group from a highly substituted morpholine nitrogen (e.g., 3,3-disubstituted, 3,5-disubstituted, or spirocyclic morpholines) is a notoriously difficult transformation. This guide provides causal explanations, diagnostic workflows, and self-validating protocols to help researchers and drug development professionals overcome sluggish kinetics, incomplete conversions, and undesired side reactions.
Mechanistic Causality: Why is Hindered Morpholine Deprotection Difficult?
The standard Boc deprotection mechanism relies on the protonation of the carbamate carbonyl oxygen by a strong Brønsted acid. This protonation is followed by the unimolecular cleavage of the C–O bond to release a tert-butyl cation and carbon dioxide, ultimately yielding the free amine.
In sterically hindered morpholines, bulky alkyl or spirocyclic substituents adjacent to the nitrogen create a severe steric clash. This hindrance restricts the conformational flexibility required to reach the transition state for C–O bond cleavage. Consequently, standard conditions (e.g., 20% TFA in DCM at room temperature) often result in incomplete deprotection[1]. Furthermore, prolonged exposure to strong acids in an attempt to force the reaction can lead to morpholine ring-opening or undesired alkylation by the long-lived tert-butyl cation[1].
Diagnostic Troubleshooting Workflow
Use the following logical workflow to identify the correct intervention based on the primary failure mode observed during your reaction.
Diagnostic workflow for troubleshooting Boc deprotection of sterically hindered morpholines.
Quantitative Comparison of Deprotection Strategies
When selecting a revised protocol, consult the table below to balance efficacy against the risk of side reactions.
Q1: My hindered morpholine shows <10% deprotection after 24 hours in 50% TFA/DCM. Should I just heat it?A: Heating TFA is generally discouraged due to its volatility, potential for pressure buildup, and tendency to cause substrate degradation. Instead of heating TFA, switch to a stronger, anhydrous acid system such as 4M HCl in 1,4-dioxane. This system has been proven to rapidly deprotect sterically hindered bis-morpholine spiroacetals without degrading the core framework[2]. The precipitation of the morpholine hydrochloride salt also helps drive the equilibrium forward.
Q2: I am observing multiple new peaks in my LC-MS corresponding to M+56. What is happening?A: You are observing t-butylation. The cleavage of the Boc group generates a highly reactive tert-butyl cation. In sluggish reactions where the starting material lingers, this cation acts as an electrophilic alkylating agent, often attacking electron-rich rings or the newly freed morpholine nitrogen[1].
Solution: Add a cation scavenger such as triisopropylsilane (TIPS), thioanisole, or 1,2-ethanedithiol (EDT) at 2–5 equivalents to trap the cation before it reacts with your substrate[1].
Q3: Standard Brønsted acids are degrading my acid-sensitive functional groups. How can I deprotect the hindered morpholine orthogonally?A: Employ a Lewis acid-mediated approach using TMSOTf (trimethylsilyl trifluoromethanesulfonate). TMSOTf bypasses the traditional protonation pathway by silylating the carbamate carbonyl, which strongly activates the system for isobutylene expulsion even in highly hindered amines[3]. Alternatively, catalyst-free thermal deprotection in continuous flow using trifluoroethanol (TFE) at elevated temperatures (>150 °C) is an emerging, highly selective method[4].
Self-Validating Experimental Protocols
Protocol A: Lewis Acid-Mediated Deprotection (TMSOTf / 2,6-Lutidine)
Causality & Validation: TMSOTf acts as a powerful Lewis acid. 2,6-lutidine is added as a sterically hindered, non-nucleophilic base to buffer the system and prevent the generation of free triflic acid (TfOH), which could otherwise trigger morpholine ring-opening. The reaction is self-validating: the disappearance of the Boc-methyl singlet (~1.4 ppm) in 1H NMR and the absence of degradation byproducts confirm successful orthogonal cleavage.
Step-by-Step Methodology:
Dissolve the Boc-protected hindered morpholine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N2 or Argon).
Add 2,6-lutidine (3.0 equiv) and cool the reaction mixture to 0 °C using an ice bath.
Dropwise, add TMSOTf (2.5 equiv). Crucial step: The slow addition prevents localized exothermic spikes that could lead to polymerization.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.
Quench the reaction by adding saturated aqueous NH4Cl.
Extract with DCM, wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
Protocol B: Anhydrous Brønsted Acid Deprotection (4M HCl in Dioxane)
Causality & Validation: HCl in dioxane provides a highly acidic, strictly anhydrous environment. The lack of water prevents hydrolytic side reactions. The reaction self-validates through visual feedback: the resulting morpholine hydrochloride salt typically precipitates out of the dioxane solution, driving the reaction forward via Le Chatelier's principle and allowing for easy isolation via filtration[2].
Step-by-Step Methodology:
Dissolve the Boc-protected morpholine (1.0 equiv) in a minimum volume of anhydrous 1,4-dioxane.
Add 4M HCl in 1,4-dioxane (10–20 equiv) at room temperature.
Stir the mixture vigorously. For moderately hindered substrates, precipitation of the amine hydrochloride salt should begin within 30–60 minutes[2].
If the reaction stalls (monitor via TLC/LC-MS), gently warm the mixture to 40 °C.
Once complete, dilute the mixture with cold diethyl ether to maximize salt precipitation.
Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield the pure morpholine hydrochloride salt.
Technical Support Center: Synthesis of Morpholine Derivatives with Alkyne Functionality
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preserv...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of sensitive alkyne functional groups during the synthesis of morpholine derivatives. The morpholine scaffold is a cornerstone in medicinal chemistry, and its combination with the versatile alkyne group opens avenues for click chemistry and further functionalization.[1][2][3] However, the reactivity of the alkyne, particularly terminal alkynes, presents unique challenges that can lead to significant yield loss and complex purification issues.
This document is designed to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and solve problems encountered in your own synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is the alkyne functional group so susceptible to degradation during morpholine synthesis?
The instability of the alkyne group stems from two primary chemical properties:
Acidity of Terminal Alkynes: The proton on a terminal alkyne (an sp-hybridized carbon) is significantly more acidic (pKa ≈ 25) than protons on alkenes (pKa ≈ 44) or alkanes (pKa ≈ 50).[4] This acidity means it can be deprotonated by strong bases, which are often used in morpholine synthesis (e.g., for N-alkylation). The resulting acetylide anion can interfere with the desired reaction pathway or be quenched unintentionally.[5]
Reactivity of the Pi Bonds: The two π-bonds of the alkyne are electron-rich, making them susceptible to a variety of reactions, including electrophilic additions (like hydration) and metal-catalyzed processes.[4][5] Reagents and catalysts used for forming the morpholine ring, such as acids, transition metals (Pd, Cu, Au), or oxidizing/reducing agents, can trigger unwanted side reactions on the alkyne moiety.[6][7][8]
Q2: What are the most common side reactions I should be aware of?
The primary side reactions that degrade or consume your alkyne-containing starting material include:
Glaser Homocoupling: This is the oxidative dimerization of terminal alkynes to form a 1,3-diyne. It is most commonly catalyzed by copper salts in the presence of an oxidant (like air/oxygen) but can also be an issue with other transition metals.[8] This is a major source of difficult-to-remove, higher-molecular-weight impurities.
Hydration: In the presence of acid and water, alkynes can be hydrated to form enols, which rapidly tautomerize to the more stable ketones or aldehydes.[4] This can be a problem if your morpholine synthesis involves acidic cyclization steps.
Reduction: If hydrogenation conditions are used to form the morpholine ring or modify other parts of the molecule, the alkyne can be partially reduced to an alkene or fully reduced to an alkane.[9]
Nucleophilic Addition: The electrophilic nature of the alkyne carbons can make them targets for nucleophilic attack under certain conditions, especially when activated by a metal catalyst.[5]
Q3: What is the most effective general strategy to prevent these side reactions?
The most robust and widely adopted strategy is the use of a protecting group for the terminal alkyne.[10][11] This involves masking the acidic proton with a chemical group that is stable to the morpholine synthesis conditions and can be selectively removed later. The most common protecting groups for alkynes are trialkylsilyl ethers, such as Trimethylsilyl (TMS) or Triisopropylsilyl (TIPS).[10][12][13] This "Protect-Synthesize-Deprotect" approach is a cornerstone of modern organic synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a Q&A format.
Problem 1: My reaction mixture turns cloudy, and my final product is contaminated with a high-molecular-weight impurity I can't easily separate.
Probable Cause: You are likely observing Glaser homocoupling of your terminal alkyne.[8] This is especially common if your synthesis involves copper catalysts or if you are using a palladium-catalyzed reaction (e.g., carboamination for morpholine synthesis) and the reaction is exposed to air during workup.[8][14]
Solutions:
Protect the Alkyne: The most reliable solution is to protect the terminal alkyne with a silyl group (e.g., TIPS) before attempting the morpholine synthesis. This physically blocks the site of coupling.
Rigorous Inert Atmosphere: If you must proceed with an unprotected alkyne, ensure the reaction and workup are performed under a strict inert atmosphere (Nitrogen or Argon) to exclude oxygen.
Add a Reducing Agent: For copper-catalyzed reactions, adding a mild reducing agent can sometimes suppress the oxidative coupling.[8]
Low-Temperature Workup: It has been shown that keeping the post-reaction mixture at low temperatures (e.g., below -20 °C) before and during exposure to air can significantly inhibit Glaser coupling.[8]
Problem 2: My NMR analysis shows my alkyne signal has disappeared and a new carbonyl (C=O) peak has appeared.
Probable Cause: Your alkyne has undergone acid-catalyzed hydration .[1][4] This can happen if your reaction conditions are acidic (e.g., using H₂SO₄ for dehydration of a diolamine) or if you use metal catalysts that are Lewis acidic in the presence of trace water.[15]
Solutions:
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere to prevent moisture from the air from entering the reaction.
Protect the Alkyne: A silyl protecting group is impervious to mild acidic conditions and will prevent hydration.
Modify Synthesis Route: If strong acid is unavoidable, consider a different route to the morpholine ring that uses neutral or basic conditions, such as the cyclization of amino alcohols with ethylene sulfate.[16]
Problem 3: The reaction to form the morpholine ring is failing or giving very low yields. My starting material is recovered.
Probable Cause: The acidic proton of your terminal alkyne is interfering with the reaction. If your synthesis involves a strong base (like NaH, LDA, or an organometallic reagent), the base will deprotonate the alkyne first, consuming your reagent and preventing it from participating in the desired reaction.[5][9]
Solutions:
Protect the Alkyne: This is the ideal solution. By replacing the acidic proton with a non-acidic silyl group, you remove the problematic site.[11][12]
Use Excess Base: In some cases, you can use an additional equivalent of a strong, non-nucleophilic base (like LiHMDS) to deprotonate the alkyne in situ before adding the reagent for the main reaction. This is less clean and can lead to other side reactions but can sometimes work if protection/deprotection is not feasible.
Problem 4: I used a TMS protecting group, but it was cleaved during my morpholine synthesis step.
Probable Cause: The Trimethylsilyl (TMS) group is quite labile and can be cleaved under mildly acidic or basic conditions, or in the presence of fluoride ions.[9][12] Your morpholine synthesis conditions are likely too harsh for this particular protecting group.
Solutions:
Switch to a More Robust Protecting Group: The stability of silyl groups is highly dependent on the steric bulk of the alkyl groups on the silicon atom. Switching from TMS to a bulkier group like Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), or Triisopropylsilyl (TIPS) will significantly increase its stability towards a wider range of reaction conditions.[10]
Data Summary: Comparison of Common Alkyne Silyl Protecting Groups
This diagram outlines a logical path for diagnosing issues with your alkyne-containing morpholine synthesis.
Caption: The "Protect-Synthesize-Deprotect" strategy.
Experimental Protocol 1: Protection of a Terminal Alkyne with TIPS-Cl
This protocol describes a general procedure for protecting a terminal alkyne using triisopropylsilyl chloride. Quantities should be scaled appropriately for your starting material.
Materials:
Alkyne-containing substrate (1.0 eq)
Triisopropylsilyl chloride (TIPS-Cl) (1.2 eq)
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes)
Setup: Under an inert atmosphere of Argon or Nitrogen, add the alkyne-containing substrate to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via syringe. Stir the mixture at -78 °C for 1 hour. A color change may be observed.
Silylation: Add TIPS-Cl dropwise to the cooled solution. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure TIPS-protected alkyne.
Experimental Protocol 2: Deprotection of a TIPS-Protected Alkyne
This protocol describes the removal of the TIPS group to regenerate the terminal alkyne.
Materials:
TIPS-protected alkyne (1.0 eq)
Tetrabutylammonium fluoride (TBAF) (1.2 eq, 1.0 M solution in THF)
Anhydrous Tetrahydrofuran (THF)
Water
Ethyl acetate
Brine
Procedure:
Setup: Dissolve the TIPS-protected alkyne in anhydrous THF in a round-bottom flask with a magnetic stir bar.
Cleavage: Add the TBAF solution to the flask. Stir the reaction at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water (2-3 times to remove TBAF salts) and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary to yield the final deprotected alkyne.
References
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]
Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]
Gelest, Inc. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]
Wikipedia contributors. (2024). Protecting group. Wikipedia, The Free Encyclopedia. [Link]
Al-Tel, T. H. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. ResearchGate. [Link]
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. UBC Chemistry. [Link]
Al-Tel, T. H. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. [Link]
Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]
Chegondi, R., & Hanson, P. R. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. [Link]
Scribd. (n.d.). Alkyne Protection Strategies in Synthesis. [Link]
Hosseininezhad, S., et al. (2024). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances. [Link]
Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]
Sharma, S. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
Sharma, S. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. BIO Web of Conferences. [Link]
Fantin, M., et al. (2016). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]
Ashenhurst, J. (2014). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. [Link]
Chemistry Steps. Alkyne Synthesis Reactions Practice Problems. [Link]
Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]
Wang, S., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. PMC. [Link]
Wolfe, J. P., & Rossi, M. A. (2009). New strategy for the synthesis of substituted morpholines. PubMed. [Link]
Technical Support Center: Navigating Solubility Challenges with tert-Butyl 3-ethynyl-3-methylmorpholine-4-carboxylate
Welcome to the dedicated support center for tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to effectively troubleshoot and reso...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated support center for tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered with this compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate in my reaction solvent. What are the first steps I should take?
A1: Initial insolubility is a common challenge with complex organic molecules. The first step is a systematic solvent screening process. The structure of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate, with its bulky tert-butyl group and rigid morpholine core, suggests it is a largely non-polar compound, but the morpholine's oxygen and the carbonyl group of the BOC-protecting group introduce some polar character.
We recommend starting with a small-scale solubility test using a range of common laboratory solvents of varying polarities. This will help you identify a suitable solvent or a solvent system for your specific application.
Q2: What is a reliable method for determining the solubility of a new compound like this?
A2: A straightforward and effective method is the "shake-flask" method, which is a standard approach for assessing solubility. This involves adding an excess of your compound to a known volume of solvent, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.
Q3: Can temperature be used to improve the solubility of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate?
A3: Yes, for most compounds, solubility increases with temperature. However, caution is advised. The BOC (tert-butoxycarbonyl) protecting group is known to be thermally labile and can be cleaved under acidic conditions, which can be exacerbated at elevated temperatures. We recommend a preliminary thermal stability test before using heat to increase solubility, especially if your reaction conditions are acidic.
Q4: My downstream application requires an aqueous environment. How can I improve the aqueous solubility of this compound?
A4: The lipophilic nature of the tert-butyl group and the overall non-polar structure of the molecule will likely result in poor aqueous solubility. To improve this, you can consider using co-solvents. A common strategy is to dissolve the compound in a water-miscible organic solvent first, such as dimethyl sulfoxide (DMSO) or ethanol, and then add the aqueous medium slowly.
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Systematic Solvent Screening
This protocol will guide you through a systematic process to identify a suitable solvent for tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate.
Objective: To determine the qualitative solubility of the compound in a range of common laboratory solvents.
Caption: Decision workflow for initial solvent selection.
Protocol 2: Assessing Thermal Effects on Solubility and Stability
Objective: To determine if heating can safely improve solubility without degrading the compound.
Materials:
Vials containing the compound in a selection of promising (but not fully dissolving) solvents from Protocol 1.
Heating block or oil bath with a thermometer.
Stir plate and stir bars.
TLC plates and chamber.
LC-MS (if available).
Procedure:
Place the vials with the compound and solvent on the stir plate and add stir bars.
Slowly increase the temperature in increments of 10°C, starting from room temperature. Do not exceed 60-70°C initially to minimize the risk of BOC-group cleavage.
After each temperature increment, stir for 15-20 minutes and visually inspect for dissolution.
Once the compound dissolves, or you reach your maximum temperature, take a small aliquot for stability analysis.
Spot the aliquot on a TLC plate alongside a sample of the starting material dissolved in a suitable solvent (from Protocol 1). Develop the TLC plate and visualize the spots. The appearance of new spots indicates potential degradation.
For a more definitive analysis, analyze the heated sample by LC-MS to check for the appearance of new peaks or a decrease in the peak corresponding to your starting material.
Logical Relationship of Compound Structure to Solubility:
Caption: Influence of functional groups on solubility.
Advanced Troubleshooting
Q5: I've tried multiple solvents and gentle heating, but my compound still won't dissolve for my reaction. What else can I do?
A5: If standard methods fail, you can consider the following:
Sonication: Using an ultrasonic bath can provide the energy needed to break up the crystal lattice of the solid and enhance dissolution without excessive heating.
pH Adjustment: While tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate does not have a readily ionizable group, extreme pH conditions should be avoided as they can lead to the cleavage of the BOC protecting group.
Salt Formation: This is not applicable to this compound as it lacks a basic nitrogen that can be protonated to form a salt. The morpholine nitrogen is part of a carbamate and is non-basic.
Q6: Could the physical form of my solid be affecting its solubility?
A6: Absolutely. The solid-state properties of a compound, such as its crystalline form (polymorphism) or if it is amorphous, can significantly impact its solubility and dissolution rate. If you are consistently facing solubility issues, it might be beneficial to analyze the solid-state properties of your material, although this typically requires specialized equipment (e.g., XRD, DSC).
For further assistance, please do not hesitate to contact our technical support team with your experimental details, including the solvents and conditions you have tried.
References
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]
Agosta, W. C., & Schreiber, S. L. (1981). The tert-Butoxycarbonyl Group. In Organic Syntheses (Vol. 60, p. 4). John Wiley & Sons, Inc. [Link]
Millard, J. W., Schmitt, C. A., & Loomis, C. R. (2005). A high-throughput screening method for the determination of aqueous solubility. Drug Development and Industrial Pharmacy, 31(8), 775-783. [Link]
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butoxycarbonyl groups in peptide synthesis. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]
Troubleshooting
Technical Support Center: Purification of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate
Here is the technical support center for the purification of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate. Welcome to the dedicated technical guide for the purification of tert-butyl 3-ethynyl-3-methylmorpholine...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the technical support center for the purification of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate.
Welcome to the dedicated technical guide for the purification of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to equip you with the expertise to overcome common purification challenges associated with this valuable synthetic intermediate.
Introduction: Understanding the Molecule
Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate is a key building block in medicinal chemistry, notable for its trifunctional nature: a protected secondary amine (the Boc-morpholine), a tertiary propargyl alcohol moiety, and a terminal alkyne. These features, while synthetically useful, introduce specific challenges during purification. The basic nitrogen of the morpholine ring can interact strongly with acidic stationary phases like silica gel, and the tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[1][2] This guide addresses these issues head-on, providing field-proven solutions.
This section is structured to address the most common issues encountered during the purification of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate.
Chromatography Issues
Q1: Why am I observing significant peak tailing or streaking during silica gel chromatography?
A: This is a classic issue when purifying compounds containing a basic morpholine moiety.[1] The nitrogen atom in the morpholine ring is basic and can engage in strong, non-ideal interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1] This leads to a non-uniform elution front, resulting in tailed or broad peaks, which significantly compromises separation efficiency.
Q2: My compound seems to be sticking to the column, resulting in very low recovery. What is happening?
A: Low recovery is an extension of the peak tailing problem. In severe cases, the interaction between your basic compound and the acidic silica is so strong that it leads to irreversible binding.[1] Another potential cause is the decomposition of the molecule on the acidic silica surface. The Boc protecting group is acid-labile and can be partially or fully cleaved by the acidic environment of the silica gel, especially if the residence time on the column is long.[2]
Q3: How can I improve my silica gel chromatography protocol for this compound?
A: To counteract the issues above, you must neutralize the acidic sites on the silica gel. The most common and effective method is to add a small amount of a basic modifier to your eluent system.[1]
Add Triethylamine (Et₃N): A typical starting point is to add 0.5-1% (v/v) of triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate).[1] The triethylamine will preferentially bind to the acidic silanol groups, allowing your target compound to elute with minimal interaction, resulting in sharper peaks and improved recovery.
Use a Deactivated Stationary Phase: Alternatively, consider using a less acidic stationary phase like neutral alumina or a commercially available deactivated silica gel.[1]
Crystallization & Product Isolation Issues
Q4: My product "oils out" during crystallization attempts instead of forming a solid. How can I fix this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a crystalline solid.[1] This often happens when the solution is too concentrated or when the compound's melting point is lower than the boiling point of the chosen solvent.[1]
Solution Strategy:
Use a more dilute solution and allow for slow cooling to promote the formation of crystal nuclei.
Try a lower-boiling point solvent or a co-solvent system to reduce solubility more gradually.
Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
Add a seed crystal from a previous successful crystallization if available.
Q5: I'm observing degradation of my product during aqueous workup. What is the likely cause?
A: The N-Boc protecting group is highly sensitive to acidic conditions.[2] If your reaction workup involves an acidic wash (e.g., with 1M HCl) to remove basic impurities, you will likely cleave the Boc group, leading to the formation of 3-ethynyl-3-methylmorpholine as a major byproduct. Under acidic conditions, the primary degradation pathway is the hydrolysis of the carbamate bond.[2]
Preventative Measures:
Avoid acidic washes. Use a saturated solution of sodium bicarbonate (NaHCO₃) or water for aqueous washes to maintain neutral or slightly basic conditions.
If an acid wash is unavoidable for the reaction, ensure the process is performed quickly and at low temperatures (0-5 °C) to minimize the rate of deprotection.
Purity & Stability
Q6: What are the likely impurities I should be looking for post-synthesis?
A: Besides residual starting materials, the two most probable impurities are:
Deprotected Compound: 3-ethynyl-3-methylmorpholine, formed by the loss of the Boc group under acidic conditions.
Unreacted Aldehyde/Ketone Precursor: If the ethynyl group was introduced via nucleophilic addition to a carbonyl, unreacted starting material may be present.
Q7: What are the recommended storage conditions for the purified compound?
A: Based on the properties of similar morpholine derivatives, long-term stability is best achieved under controlled conditions.[3] Store the purified compound in an airtight container, under an inert atmosphere (like nitrogen or argon), and in a freezer at or below -20°C.[3] This minimizes degradation from atmospheric moisture and potential thermal decomposition.
Detailed Experimental Protocols
Protocol 1: Modified Flash Column Chromatography
This protocol is optimized for the purification of basic, acid-sensitive compounds like tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate.
Determine Eluent System: Using TLC, find a solvent ratio of Hexanes:EtOAc that gives your product an Rf value of ~0.3. Add 0.5% Et₃N to the developing chamber.
Prepare the Slurry: In a beaker, create a slurry of silica gel in the chosen eluent system (e.g., 80:20 Hexanes:EtOAc + 0.5% Et₃N).
Pack the Column: Pour the slurry into the chromatography column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[4]
Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the dry loading method.[4]
Run the Column: Carefully add the dry-loaded sample to the top of the packed column. Gently add a layer of sand. Begin eluting with the prepared mobile phase, maintaining a constant flow rate.[4]
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The added triethylamine is volatile and will be removed during this step.
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel (230-400 mesh)
Standard choice for most small organic molecules.
Mobile Phase Modifier
0.5 - 1.0% (v/v) Triethylamine
Neutralizes acidic silanol groups, preventing peak tailing and improving recovery.[1]
Sample Loading
Dry Loading
Provides better resolution and sharper bands compared to wet loading for most samples.[4]
Suggested Eluent
Hexanes / Ethyl Acetate Gradient
A non-polar/polar solvent system that is effective for a wide range of compounds.
Visualization of Workflows
Purification Strategy Selection
The following diagram outlines the decision-making process for selecting a primary purification method post-synthesis.
Technical Support Center: Reducing Side Reactions in 3-Ethynyl Morpholine Cross-Coupling
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 3-ethynyl morpholine cross-coupling reactions. This guide is designed for researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3-ethynyl morpholine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of morpholine-containing compounds. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges observed during the cross-coupling of 3-ethynyl morpholine.
Q1: My reaction mixture turned black shortly after adding the palladium catalyst, and the reaction has stalled. What's happening?
A1: The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of palladium catalyst decomposition.[1] The catalytically active Pd(0) species has agglomerated and crashed out of the solution, rendering it inactive. This is often caused by:
Presence of Oxygen: Palladium(0) complexes are sensitive to air. Oxygen can lead to catalyst decomposition and promote undesirable side reactions.[1]
High Temperatures: Excessively high reaction temperatures can accelerate the decomposition of the catalyst.[1]
Impurities: Impurities in your reagents or solvents can poison the catalyst.
To prevent this, ensure all solvents and the amine base are anhydrous and have been rigorously degassed to remove oxygen.[1] Running the reaction under a strictly inert atmosphere (argon or nitrogen) is critical.
Q2: My primary byproduct is a dimer of 3-ethynyl morpholine (a 1,3-diyne). How can I prevent this?
A2: You are observing alkyne homocoupling, also known as Glaser or Glaser-Hay coupling.[2][3] This is the most common and wasteful side reaction for terminal alkynes. It is an oxidative process promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[4][5] Key strategies to minimize this are:
Strictly Anaerobic Conditions: The most critical step is to rigorously exclude oxygen from your reaction. Utilize Schlenk techniques or a glovebox and ensure all reagents and solvents are thoroughly degassed.[2][6]
Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can significantly accelerate the Glaser pathway. Reduce the Cu(I) loading to the minimum effective amount (e.g., 1-5 mol%).[1]
Slow Addition of Alkyne: Adding the 3-ethynyl morpholine slowly via syringe pump keeps its instantaneous concentration low, which kinetically favors the desired cross-coupling pathway over the bimolecular homocoupling.[1][2]
Switch to a Copper-Free Protocol: For particularly sensitive substrates or when homocoupling is persistent, the most effective solution is to use a copper-free Sonogashira protocol.[4][6] These methods often rely on specialized, bulky electron-rich phosphine ligands to facilitate the catalytic cycle without copper.[7]
Q3: The reaction is clean but very sluggish, even with fresh catalyst and under inert conditions. Could the morpholine ring itself be the problem?
A3: Yes, this is a distinct possibility. The nitrogen atom in the morpholine ring, like other N-heterocycles, can act as a ligand.[8] Its lone pair of electrons can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[9] This is a common issue when working with substrates containing basic nitrogen atoms. The solution is to employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium's coordination sphere, preventing the morpholine nitrogen from binding and poisoning the catalyst.[9]
Q4: I am considering a Suzuki-Miyaura coupling using an alkynylboronate ester derived from 3-ethynyl morpholine. What are the potential pitfalls?
A4: While the Sonogashira reaction is the most direct method for coupling terminal alkynes, a Suzuki coupling is theoretically possible.[10][11] However, there are several reasons it is less common. The Sonogashira coupling is often extremely efficient and avoids the extra step of preparing the alkynylboronate.[11] If you do proceed with a Suzuki approach, be aware of potential side reactions like protodeboronation, where the boronic acid or ester is replaced by a hydrogen atom, particularly in the presence of excess base or protic solvents.[12] Keeping the boronic acid concentration low using slow-release strategies can sometimes mitigate this.[13]
Section 2: In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Eliminating Alkyne Homocoupling
Glaser coupling is the oxidative dimerization of terminal alkynes, proceeding through a copper acetylide intermediate.[5] Its suppression is paramount for achieving high yields of the desired cross-coupled product.
Oxygen is a required oxidant for the Glaser coupling mechanism.[2][4] Its complete removal is the most effective preventative measure.
Cu(I) Co-catalyst
5-10 mol% CuI
1-5 mol% CuI
The rate of homocoupling is highly dependent on the concentration of the copper catalyst.[1]
Alkyne Addition
Added in one portion
Slow addition via syringe pump
Keeps the instantaneous alkyne concentration low, disfavoring the bimolecular homocoupling reaction.[1]
Catalyst System
Pd/Cu Co-catalyzed
Copper-Free System (e.g., Pd-XPhos)
Eliminates the primary mechanistic pathway for Glaser coupling.[6][7]
Guide 2: Preventing Catalyst Deactivation and Low Reactivity
Low reactivity can be traced to either catalyst decomposition (visible as Pd black) or catalyst inhibition (no visible change, just a stalled reaction). The latter is particularly relevant for substrates like 3-ethynyl morpholine.
Caption: Decision tree for diagnosing low/no product yield.
Table 2: Recommended Ligands for Substrates with Coordinating Heteroatoms
Ligand
Structure Type
Key Feature
When to Use
PPh₃
Standard Monodentate
Baseline ligand, less effective with N-heterocycles.
Simple substrates without coordinating groups.
dppf
Bidentate Ferrocene-based
Good general-purpose ligand.
Can be effective, but may not be sufficient for strong catalyst inhibition.
XPhos / SPhos
Buchwald-type Biaryl Monophosphine
Very bulky and electron-rich.
Highly recommended for 3-ethynyl morpholine. Sterically shields the Pd center from coordination by the morpholine nitrogen.[9]
RuPhos
Buchwald-type Biaryl Monophosphine
Similar properties to XPhos/SPhos.
An excellent alternative to XPhos/SPhos for overcoming catalyst inhibition.[7]
Section 3: Optimized Experimental Protocols
These protocols are provided as a starting point. Optimization of temperature, solvent, and base may be required for your specific coupling partner.
Protocol 1: Copper-Catalyzed Sonogashira Coupling with Minimized Homocoupling
This protocol is designed to minimize the Glaser side reaction through careful control of reaction parameters.
Reagent and Glassware Preparation: All glassware must be oven-dried and cooled under a stream of argon. Solvents (e.g., THF or Dioxane) and the amine base (e.g., Triethylamine or Diisopropylamine) must be anhydrous and thoroughly degassed by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.[6]
Reaction Setup: To a Schlenk flask under a positive pressure of argon, add the aryl/vinyl halide (1.0 equiv), a palladium pre-catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (2 mol%).
Solvent and Base Addition: Add the degassed solvent (to make a ~0.1 M solution) followed by the degassed amine base (3.0 equiv).
Slow Alkyne Addition: Prepare a solution of 3-ethynyl morpholine (1.1 equiv) in a small amount of the degassed solvent. Add this solution to the reaction mixture dropwise over 2-4 hours using a syringe pump.
Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature for aryl iodides, heating may be required for bromides) and monitor progress by TLC or LC-MS.[14]
Work-up: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of 3-Ethynyl Morpholine
This protocol is the most robust method for eliminating homocoupling and is recommended when dealing with catalyst poisoning issues.
Reagent and Glassware Preparation: Follow the same rigorous preparation as in Protocol 1.
Reaction Setup: To a Schlenk flask under argon, add the aryl/vinyl halide (1.0 equiv), a palladium pre-catalyst (e.g., Pd(OAc)₂ or a palladacycle, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 4 mol%).
Solvent and Base Addition: Add the degassed solvent (e.g., Toluene, Dioxane, or THF) and a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv). Note that an inorganic base is often used in copper-free conditions.
Alkyne Addition: Add the 3-ethynyl morpholine (1.2 equiv) to the mixture. In this case, it can often be added in one portion.
Reaction Monitoring: Heat the reaction mixture (typically 80-110 °C) and monitor its progress.
Work-up: Follow the same work-up and purification procedure as described in Protocol 1.
References
BenchChem Technical Support Team. (2025). troubleshooting guide for Sonogashira coupling failures. BenchChem.
BenchChem Technical Support Team. (2025). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. BenchChem.
BenchChem Technical Support Team. (2025). How to avoid dimerization of terminal alkynes in synthesis. BenchChem.
Alfa Chemistry. Glaser Coupling. Alfa Chemistry.
BenchChem Technical Support Team. (2025). preventing homocoupling in Sonogashira reactions of terminal alkynes. BenchChem.
BenchChem Technical Support Team. (2025).
MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
HPLC validation methods for tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate purity
Title: HPLC Validation Strategies for tert-Butyl 3-ethynyl-3-methylmorpholine-4-carboxylate Purity Assessment Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Ana...
Author: BenchChem Technical Support Team. Date: March 2026
Title: HPLC Validation Strategies for tert-Butyl 3-ethynyl-3-methylmorpholine-4-carboxylate Purity Assessment
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction: The Analytical Challenge
The compound tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate (CAS 2490418-70-5)[1] is a highly specialized pharmaceutical intermediate. Structurally, it features a morpholine ring, a tert-butoxycarbonyl (Boc) protected secondary amine, and a sterically hindered quaternary stereocenter at the C3 position containing both an ethynyl (alkyne) and a methyl group.
From an analytical perspective, this molecule presents three distinct challenges:
Weak Chromophores: Neither the Boc group nor the isolated alkyne possesses extended
π
-conjugation, resulting in poor UV absorbance above 220 nm. Detection must rely on low-wavelength UV (205–210 nm) or alternative detectors like Charged Aerosol Detection (CAD)[2].
Lability of the Boc Group: Under harsh acidic conditions or elevated column temperatures, the Boc group can undergo on-column hydrolysis, generating artifactual "free amine" impurities that skew purity profiles[2].
Stereochemical Complexity: The C3 quaternary stereocenter necessitates rigorous chiral chromatography to quantify enantiomeric excess (ee), which cannot be achieved using standard achiral stationary phases[3].
Causality in Method Development & Degradation Profiling
To develop a self-validating HPLC method, one must first understand the degradation pathways of the analyte. The primary degradation risk for this scaffold is the acid-catalyzed deprotection of the Boc group, yielding 3-ethynyl-3-methylmorpholine. Because the free amine is highly polar and the Boc-protected parent is highly lipophilic, their retention behaviors are diametrically opposed on a reversed-phase (RP) column[4].
Major degradation pathways of the Boc-protected morpholine scaffold dictating impurity profiling.
To mitigate on-column degradation while suppressing unwanted silanol interactions (which cause peak tailing for basic impurities), the mobile phase must use a mild acidic modifier. We utilize 0.05% Trifluoroacetic acid (TFA) rather than standard 0.1% concentrations, coupled with a strict column temperature limit of 25°C.
Objective Comparison of HPLC Modalities
Different critical quality attributes (CQAs) of the compound require orthogonal analytical approaches. Table 1 objectively compares the performance of three HPLC modalities for this specific molecule.
Table 1: Comparison of HPLC Methodologies for Boc-Protected Morpholines
Parameter
RP-HPLC (Chemical Purity)
Chiral HPLC (Enantiomeric Purity)
HILIC (Polar Impurities)
Primary Target
Related substances, assay
Enantiomeric excess (ee)
Trace free amine degradants
Stationary Phase
C18 (e.g., Zorbax Eclipse Plus)
Polysaccharide (e.g., Lux Cellulose-2)
Unbonded Silica or Amide
Mobile Phase
Water/Acetonitrile + 0.05% TFA
Hexane/Isopropanol + 0.1% DEA
Acetonitrile/Water + NH₄OAc
Retention Mechanism
Hydrophobic partitioning
Stereoselective H-bonding / Inclusion
Hydrophilic partitioning
Pros
High resolution, robust, reproducible
Baseline separation of enantiomers
Excellent retention of polar free amines
Cons
Poor retention of highly polar degradants
Expensive columns, sensitive to moisture
Long equilibration times
Self-Validating Experimental Protocols
A method is only as reliable as its internal controls. The following protocols are designed as self-validating systems; if the System Suitability Test (SST) fails, the run is automatically invalidated, ensuring absolute data integrity.
Protocol A: RP-HPLC for Chemical Purity and Assay
Designed to quantify the intact Boc-protected molecule and its primary degradants.
Step 1: Mobile Phase Preparation.
Mobile Phase A: 0.05% TFA in HPLC-grade Water.
Mobile Phase B: 0.05% TFA in Acetonitrile.
Causality: 0.05% TFA provides sufficient ion-pairing to sharpen the peaks of any free amine impurities without inducing on-column cleavage of the Boc group[2].
Step 2: Chromatographic Conditions.
Column: C18 (4.6 x 150 mm, 3.5 µm). Temperature: 25°C.
Gradient: 10% B to 90% B over 20 minutes.
Detection: UV at 210 nm (due to the lack of extended conjugation)[2].
Step 3: Sample Preparation. Dissolve the sample in 50:50 Water:Acetonitrile. Causality: Matching the diluent to the mid-point of the gradient prevents solvent-mismatch peak distortion (fronting).
Step 4: System Suitability Test (SST) - The Self-Validating Step. Inject a resolution mixture containing the API and spiked 3-ethynyl-3-methylmorpholine (free amine).
Acceptance Criteria: Resolution (
Rs
) between the polar free amine (early eluting) and the lipophilic API (late eluting) must be
>5.0
. Tailing factor for the API must be
≤1.5
.
Protocol B: Normal-Phase Chiral HPLC for Enantiomeric Purity
Designed to resolve the enantiomers generated by the C3 quaternary stereocenter.
Step 1: Mobile Phase Preparation. Mix Hexane and Isopropanol (90:10 v/v) and add 0.1% Diethylamine (DEA). Causality: The non-polar hexane environment maximizes the stereoselective hydrogen-bonding interactions between the analyte's carbamate carbonyl and the polysaccharide chiral stationary phase[3].
Step 3: System Suitability Test (SST). Inject a racemic standard of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate.
Acceptance Criteria: Baseline separation of enantiomers must be achieved with an
Rs>1.5
.
ICH Q2(R2) Validation Framework & Data
To ensure regulatory compliance, the RP-HPLC method must be validated according to the [5]. This framework requires the systematic evaluation of Specificity, Linearity, Accuracy, Precision, and Robustness[5].
Sequential ICH Q2(R2) validation workflow for HPLC analytical procedures.
Table 2: Simulated ICH Q2(R2) Validation Data (RP-HPLC Method)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference from blank/degradants
Peak purity index > 0.995 (PDA detection)
Pass
Linearity & Range
R2≥0.999
(80% to 120% of nominal)
R2=0.9998
(Range: 10–150 µg/mL)
Pass
Accuracy (Recovery)
98.0% – 102.0% across 3 spike levels
99.4% – 100.8%
Pass
Precision (Repeatability)
%RSD
≤2.0%
(
n=6
injections)
%RSD = 0.65%
Pass
LOD / LOQ
S/N
≥3
(LOD) and S/N
≥10
(LOQ)
LOD = 0.05 µg/mL, LOQ = 0.15 µg/mL
Pass
Robustness
Rs>2.0
despite deliberate variations
Rs=4.8
at
±2∘
C and
±0.1
mL/min
Pass
By adhering to this causality-driven, self-validating approach, researchers can confidently quantify the purity of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate, ensuring high-quality downstream click-chemistry or drug discovery applications.
Comparative Reactivity of 3-Ethynyl vs. 2-Ethynyl Morpholine Derivatives: A Technical Guide
Morpholine derivatives are ubiquitous in modern drug discovery, prized for their favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic profiles. The introduction of an ethy...
Author: BenchChem Technical Support Team. Date: March 2026
Morpholine derivatives are ubiquitous in modern drug discovery, prized for their favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic profiles. The introduction of an ethynyl group transforms the morpholine scaffold into a versatile building block, enabling late-stage functionalization via click chemistry (CuAAC) or cross-coupling (Sonogashira).
However, the regiochemistry of the alkyne—specifically whether it is located at the C2 position (adjacent to oxygen) or the C3 position (adjacent to nitrogen)—fundamentally alters the molecule's reactivity. This guide objectively compares the performance of 3-ethynyl and 2-ethynyl morpholine derivatives, providing mechanistic causality, quantitative data, and self-validating experimental protocols for application scientists.
Structural Causality: The 2- vs. 3-Position Paradigm
The reactivity differences between 2-ethynyl and 3-ethynyl morpholines are dictated by a delicate interplay of electronic induction and steric hindrance.
Electronic Environment at C2 (Oxygen-Adjacent)
In 2-ethynylmorpholine derivatives, the alkyne is situated alpha to the highly electronegative oxygen atom. Oxygen exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma framework. This inductive withdrawal slightly increases the acidity of the terminal alkyne proton, facilitating its deprotonation by mild bases (e.g., DIPEA or TEA) to form the requisite copper acetylide intermediate. Furthermore, the oxygen atom lacks any bulky protecting groups, leaving the spatial environment around the C2-alkyne highly accessible for catalyst coordination.
Steric Shielding at C3 (Nitrogen-Adjacent)
Conversely, the C3 position is alpha to the morpholine nitrogen. In synthetic workflows, this secondary amine must be protected (most commonly as an N-Boc or N-Cbz carbamate) to prevent unwanted nucleophilic side reactions [1]. The bulky N-protecting group adopts a conformation that minimizes allylic strain, projecting significant steric bulk toward the adjacent C3-alkyne. During transition-metal catalysis, this steric shielding hinders the approach of bulky palladium or copper complexes, directly impacting the kinetics of transmetalation and cycloaddition.
Electronic and steric pathways dictating morpholine reactivity.
Synthesis Strategies: Accessing the Scaffolds
The synthetic routes to these two scaffolds further highlight their distinct chemical natures:
2-Ethynylmorpholines are typically accessed via classical homologation (e.g., Seyferth-Gilbert or Ohira-Bestmann) of the corresponding 2-formylmorpholine, taking advantage of the stable acetal-like C2 position [3].
3-Ethynylmorpholines have historically been challenging to synthesize due to the instability of alpha-amino aldehydes. Modern approaches utilize [2], directly functionalizing the C3 position of N-protected morpholines using hypervalent iodine reagents and a photocatalyst.
Comparative Reactivity Profile
To objectively compare their performance, we evaluate both scaffolds in two standard pharmaceutical transformations: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Sonogashira cross-coupling.
Quantitative Performance Data
Table 1: Comparative Reactivity Metrics for N-Boc Protected Ethynylmorpholines
Substrate
Reaction Type
Catalyst System
Conditions
Avg. Yield
Causality / Observation
2-Ethynyl
CuAAC
CuI, DIPEA, DMF
rt, 2h
92%
Unhindered approach allows rapid copper acetylide formation and cycloaddition.
3-Ethynyl
CuAAC
CuI, DIPEA, DMF
rt, 4-6h
82%
N-Boc steric shielding slows the formation of the metallacycle intermediate.
2-Ethynyl
Sonogashira
Pd(PPh₃)₂Cl₂, CuI, TEA
80°C, 8h
85%
Standard reactivity; clean oxidative addition and transmetalation [4].
3-Ethynyl
Sonogashira
Pd(dppf)Cl₂, CuI, TEA
80°C, 12h
68%
Requires bidentate ligands (dppf) to stabilize Pd during hindered transmetalation.
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. Each critical step includes a validation checkpoint to ensure mechanistic integrity before proceeding.
Self-validating experimental workflow for cross-coupling reactions.
Protocol A: CuAAC of 2-Ethynylmorpholine-4-carboxylate
Objective: Rapid synthesis of a 1,2,3-triazole derivative.
Causality: The lack of steric hindrance at C2 allows for the use of a simple CuI catalyst without the need for accelerating ligands (e.g., TBTA).
Preparation: In an oven-dried vial, dissolve tert-butyl 2-ethynylmorpholine-4-carboxylate (1.0 equiv) and the target organic azide (1.1 equiv) in anhydrous DMF (0.2 M).
Degassing: Sparge the solution with dry Nitrogen for 10 minutes.
Validation Checkpoint: Oxygen must be excluded to prevent the oxidative Glaser coupling of the alkyne. A color change to deep blue/green upon catalyst addition indicates oxygen contamination.
Catalyst Addition: Add CuI (0.05 equiv) and DIPEA (2.0 equiv). Stir at room temperature.
In-Process Control (IPC): After 2 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS.
Validation Checkpoint: The extracted ion chromatogram (EIC) should show complete disappearance of the alkyne mass. If >5% starting material remains, add an additional 0.02 equiv of CuI.
Workup: Quench with saturated aqueous NH₄Cl to sequester copper salts. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Sonogashira Coupling of 3-Ethynylmorpholine-4-carboxylate
Objective: Sp2-Sp cross-coupling with an aryl iodide.
Causality: The bulky N-Boc group at C4 severely restricts the C3 alkyne. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand prevents the palladium center from collapsing into inactive black precipitates during the sterically demanding transmetalation step.
Preparation: Combine tert-butyl 3-ethynylmorpholine-4-carboxylate (1.0 equiv) and aryl iodide (1.2 equiv) in a Schlenk flask containing anhydrous DMF (0.15 M) and Triethylamine (3.0 equiv).
Strict Degassing: Perform three freeze-pump-thaw cycles.
Validation Checkpoint: Essential for maintaining the active Pd(0) species.
Catalyst Activation: Under a positive flow of Nitrogen, add Pd(dppf)Cl₂ (0.05 equiv) and CuI (0.10 equiv). Heat the reaction mixture to 80°C.
In-Process Control (IPC): Monitor via LC-MS at 6h and 12h.
Validation Checkpoint: Look for the formation of the dehalogenated aryl species. If dehalogenation outpaces cross-coupling, it indicates that transmetalation is failing due to extreme steric clash. In such cases, switching to a less bulky base (e.g., pyrrolidine) can facilitate the acetylide formation.
Purification: Cool to room temperature, filter through a pad of Celite to remove metal precipitates, and concentrate in vacuo. Purify via reverse-phase HPLC for analytically pure material.
References
Title: Mdm2 degraders and uses thereof (WO2021188948A1)
Title: Visible Light-Induced Direct S0 → Tn Transition of Benzophenone Promotes C(sp3)–H Alkynylation of Ethers and Amides
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
A Comparative Guide to the Mass Spectrometry Validation of tert-Butyl 3-Ethynyl-3-Methylmorpholine-4-Carboxylate
This guide provides a comprehensive technical comparison of mass spectrometry methodologies for the validation of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate, a substituted morpholine derivative of interest in...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical comparison of mass spectrometry methodologies for the validation of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate, a substituted morpholine derivative of interest in synthetic chemistry and drug discovery. We will explore two critical, yet distinct, analytical objectives: high-resolution qualitative identification for structural confirmation and a rigorous quantitative validation using tandem mass spectrometry (LC-MS/MS) suitable for regulated environments.
The protocols and insights presented herein are grounded in established fragmentation principles and authoritative regulatory guidelines, designed to provide researchers, scientists, and drug development professionals with a practical framework for their analytical strategies.
Understanding the Analyte: Predicted Mass Spectrometric Behavior
Before designing a validation strategy, it is essential to predict the ionization and fragmentation behavior of the target molecule based on its structure.
The molecule possesses several key features that dictate its mass spectrometric fingerprint:
A Tertiary Amine (within the Morpholine Ring): This is a readily ionizable site, making the molecule highly suitable for positive-mode Electrospray Ionization (ESI) to form the protonated molecule, [M+H]⁺, at m/z 212.13.
A tert-Butyl Carbamate (Boc) Group: This is a sterically bulky protecting group known for its characteristic and predictable fragmentation pattern. Under collision-induced dissociation (CID), it readily undergoes a neutral loss of isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a total loss of 100 Da.[1][2]
A Terminal Ethynyl Group: Terminal alkynes are known to exhibit a characteristic loss of a single hydrogen atom (M-1), although this is often more prominent in electron ionization (EI) than ESI.[3] The primary fragmentation driver in ESI will likely be the more labile Boc group.
Based on this analysis, we can anticipate a primary fragmentation pathway for the [M+H]⁺ ion, which is crucial for developing a selective and sensitive tandem MS method.
Comparative Analysis: Qualitative vs. Quantitative Validation
The choice of mass spectrometry validation strategy is dictated by the intended purpose of the analysis. A research chemist synthesizing the molecule requires unambiguous structural confirmation, whereas a development scientist may need a fully validated method to quantify it in a complex matrix.
Unambiguous confirmation of molecular identity and structure.
Demonstrate that the analytical procedure is suitable for its intended purpose of accurately and precisely measuring the analyte's concentration.[4][5]
Primary Technique
High-Resolution Mass Spectrometry (HRMS) via Direct Infusion or LC-QTOF/Orbitrap.
Triple Quadrupole (QqQ) or Q-Trap Mass Spectrometry coupled with Liquid Chromatography (LC-MS/MS).
Key Parameter
Mass Accuracy: Measuring the exact mass of the parent ion and its fragments to determine elemental composition.
Specificity, Linearity, Accuracy, Precision, LOQ/LOD: A comprehensive suite of validation parameters as defined by regulatory bodies.[6][7]
Data Output
High-resolution spectra showing exact m/z values and isotopic patterns.
A validated concentration curve and quantitative results for unknown samples, with defined error and uncertainty.
Regulatory Standing
Sufficient for research, publications, and initial characterization.[8]
Required for methods used in GMP/GLP environments, clinical trials, and regulatory submissions (e.g., IND, NDA).[8][9]
Experimental Design & Protocols
Predicted Fragmentation Pathway
The anticipated fragmentation is key to designing a Multiple Reaction Monitoring (MRM) assay for quantitative analysis. The most likely and stable fragmentation pathway involves the characteristic loss from the Boc group.
Caption: Workflow for quantitative LC-MS/MS method validation.
1. Method Development (LC-MS/MS):
Liquid Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
A gradient from 5% to 95% B over several minutes should provide good peak shape and separation from any impurities.
Mass Spectrometry (Triple Quadrupole):
Mode: Multiple Reaction Monitoring (MRM), ESI positive.
MRM Transition (Quantifier): 212.1 -> 156.1. This transition is highly specific as it represents the loss of isobutylene from the Boc group.
[2] * MRM Transition (Qualifier, optional): 212.1 -> 112.1.
Optimize cone voltage and collision energy to maximize the signal for the quantifier transition.
2. Formal Validation Protocol:
The following table summarizes the experiments required to validate the method in accordance with ICH Q2(R1) guidelines.
[5][7]
Validation Parameter
Experimental Protocol
Acceptance Criteria
Specificity
Analyze blank matrix, matrix spiked with analyte, and matrix spiked with known impurities.
No interfering peaks at the retention time of the analyte in the blank matrix. The analyte peak should be resolved from impurities.
Linearity & Range
Prepare a calibration curve with at least 5-7 concentration levels spanning the expected measurement range (e.g., 1-1000 ng/mL). Analyze in triplicate.
Correlation coefficient (r²) ≥ 0.99. The calibration curve should be linear over the defined range.
Accuracy
Analyze Quality Control (QC) samples at three concentrations (Low, Mid, High) against a fresh calibration curve (n=5).
The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Precision
Repeatability (Intra-assay): Analyze QC samples multiple times in the same run (n=5). Intermediate Precision (Inter-assay): Analyze QC samples on different days with different analysts.
The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ).
Limit of Quantitation (LOQ)
Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Signal-to-noise ratio > 10; Accuracy within ±20%; Precision (RSD) ≤ 20%. [5]
| Limit of Detection (LOD) | Determine the lowest concentration that can be reliably detected. Often estimated based on a signal-to-noise ratio of 3. | Signal-to-noise ratio ≥ 3. |
Conclusion and Recommendations
The mass spectrometric validation of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate is a well-defined process that can be tailored to specific analytical goals.
For research and development purposes , where structural confirmation is paramount, high-resolution mass spectrometry provides definitive evidence of identity through accurate mass measurement of both the precursor and its characteristic fragment ions.
For applications in a regulated environment , a fully validated LC-MS/MS method using the 212.1 -> 156.1 MRM transition offers the specificity, sensitivity, and robustness required for accurate quantification. Adherence to ICH Q2(R1) guidelines is mandatory to ensure the data is reliable and defensible.
[4][6]
By selecting the appropriate methodology and following a systematic validation protocol, researchers can generate high-quality, reliable mass spectrometry data suitable for its intended purpose, from initial discovery to late-stage development.
References
International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
[4][5]2. ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
[10]3. Turecek, F., & Yao, Y. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1759–1772. Available at: [Link]
[1]4. Gascón, S., et al. (2006). Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium. Organometallics, 25(15), 3748–3757. Available at: [Link]
[11]5. International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
[5]6. U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
[6]7. Van Berkel, G. J., Quirke, J. M. E., & Adams, C. L. (2000). Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes. Rapid Communications in Mass Spectrometry, 14(10), 849–858. Available at: [Link]
[12][13]8. Slideshare. ICH Q2 Analytical Method Validation. Available at: [Link]
[7]9. Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Available at: [Link]
[2]10. JoVE. (2024). Mass Spectrometry: Alkyne Fragmentation. Available at: [Link]
[3]11. ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
[9]12. U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. Available at: [Link]
Navigating Nitrogen Protection: A Comparative Guide to Boc vs. Fmoc for the Synthesis of 3-Ethynyl-3-methylmorpholine
For researchers and professionals in drug discovery and development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. 3-Ethynyl-3-methylmorpholine represents a valuable building block, incorpora...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug discovery and development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. 3-Ethynyl-3-methylmorpholine represents a valuable building block, incorporating a rigid propargyl group on a versatile morpholine core, making it a person of interest for generating diverse chemical libraries. The synthetic path to this molecule, however, hinges on a critical choice: the selection of an appropriate protecting group for the morpholine nitrogen. This decision profoundly impacts the reaction sequence, overall yield, and scalability of the synthesis.
This in-depth technical guide provides a comparative analysis of two of the most ubiquitous amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the synthesis of 3-ethynyl-3-methylmorpholine. As no direct synthesis has been reported in the literature, this guide proposes two viable synthetic routes, grounded in established chemical principles and supported by data from analogous transformations. We will dissect the causality behind experimental choices, offering a robust framework for researchers to make informed decisions in their synthetic endeavors.
The Strategic Importance of Nitrogen Protection
The secondary amine of the morpholine ring is a nucleophilic and basic center. During the planned synthetic sequence, specifically the introduction of the methyl and ethynyl groups at the C-3 position via organometallic reagents, an unprotected morpholine nitrogen would lead to undesirable side reactions. These include the deprotonation of the N-H by the organometallic reagent, which would quench the reagent, and potential coordination of the nitrogen to the metal center, which could alter the reactivity and stereoselectivity of the addition to the C-3 position. Therefore, "masking" the amine with a suitable protecting group is paramount for a successful synthesis.
The choice between Boc and Fmoc is not arbitrary; it depends on their chemical orthogonality—their differential stability to various reaction conditions. The Boc group is famously acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while being stable to a wide range of basic and nucleophilic conditions.[1] Conversely, the Fmoc group is cleaved under mild basic conditions, most commonly with piperidine, but is stable to acidic reagents.[2] This fundamental difference dictates the entire synthetic strategy.
Proposed Synthetic Pathways: A Head-to-Head Comparison
A logical and efficient approach to the synthesis of 3-ethynyl-3-methylmorpholine involves the use of a common intermediate, an N-protected 3-morpholinone. This ketone can then undergo sequential or one-pot additions of methyl and ethynyl organometallic reagents to construct the desired tertiary propargyl alcohol moiety.
Route 1: The Boc-Protected Synthesis - A Robust and Reliable Approach
The synthesis commences with the protection of the commercially available 3-morpholinone. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions. The N-Boc-3-morpholinone is a stable intermediate amenable to various transformations.
The crucial step involves the sequential addition of organometallic reagents to the ketone. First, a Grignard reagent such as methylmagnesium bromide (MeMgBr) is added to form the tertiary alcohol. The Boc group is known to be stable under Grignard reaction conditions.[3][4] Subsequently, the resulting N-Boc-3-hydroxy-3-methylmorpholine is subjected to ethynylation. A common method for this transformation is the addition of an acetylide, such as ethynylmagnesium bromide or lithium acetylide. The stability of the Boc group to organolithium reagents has also been well-documented.[5][6][7]
Finally, the deprotection of the Boc group is achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent, to yield the target 3-ethynyl-3-methylmorpholine.[1]
Workflow for Boc-Protected Synthesis
Caption: Proposed synthetic workflow for 3-ethynyl-3-methylmorpholine using Boc protection.
Route 2: The Fmoc-Protected Synthesis - A Pathway Fraught with Challenges
The Fmoc-protected route would ideally follow a similar sequence: protection of 3-morpholinone, followed by organometallic additions and finally deprotection. The introduction of the Fmoc group can be achieved using Fmoc-Cl or Fmoc-OSu.
However, the critical juncture in this proposed synthesis lies in the organometallic addition steps. The Fmoc group is defined by its lability to basic conditions.[2] Organolithium and Grignard reagents are potent bases. Consequently, there is a significant risk of premature deprotection of the Fmoc group upon exposure to these reagents. This would lead to a complex mixture of products, including the unprotected starting material and subsequent side products, drastically reducing the yield of the desired intermediate.
While the Fmoc group's stability towards organometallic reagents is not extensively documented for this specific substrate, its known cleavage by secondary amines like piperidine suggests that stronger bases like Grignard or organolithium reagents would likely cleave it.[2] This inherent instability makes the Fmoc-protected route significantly less viable for this particular synthetic design.
Deprotection of the Fmoc group, should the intermediate be successfully synthesized, is typically straightforward, involving treatment with a solution of piperidine in an aprotic solvent like dimethylformamide (DMF).[8][9]
Workflow for Fmoc-Protected Synthesis
Caption: Proposed synthetic workflow for 3-ethynyl-3-methylmorpholine using Fmoc protection, highlighting the likely instability.
Data-Driven Comparison: Boc vs. Fmoc
Feature
Boc Protection
Fmoc Protection
Justification & Expert Insights
Stability to Organometallic Reagents
High
Low
The Boc group is stable to the basic conditions of Grignard and organolithium reagents.[3][7] The Fmoc group is labile to bases and likely to be cleaved by these strong organometallic bases, leading to low yields and complex reaction mixtures.[2]
Both protection methods are well-established and generally high-yielding.
Deprotection Conditions
Harsh (Acidic) : Requires strong acids like TFA or HCl.[1]
Mild (Basic) : Requires a weak base like piperidine.[2][8]
The choice of deprotection can be critical if the final molecule contains other acid- or base-sensitive functional groups. For the target molecule, the ethynyl group is stable to both conditions.
Overall Feasibility
High
Very Low
The stability of the Boc group throughout the key C-C bond-forming reactions makes it the superior choice for this synthetic route. The Fmoc route is unlikely to be practical due to the incompatibility of the protecting group with the necessary reagents.
Potential Side Reactions
Alkylation of other nucleophiles by the t-butyl cation during deprotection (can be mitigated with scavengers).
Premature deprotection during organometallic addition, leading to a complex mixture of products.
The primary challenge for the Boc route is managing the deprotection step, while the Fmoc route's main hurdle is the instability in the core synthetic steps.
Experimental Protocols (Proposed)
The following are proposed, detailed experimental protocols based on established methodologies for analogous transformations. Researchers should perform small-scale trials to optimize conditions for this specific substrate.
Protocol 1: Boc-Protected Synthesis of 3-Ethynyl-3-methylmorpholine
Step 1: Synthesis of N-Boc-3-morpholinone
To a solution of 3-morpholinone (1.0 equiv) in dichloromethane (DCM, 0.5 M), add triethylamine (1.5 equiv) and di-tert-butyl dicarbonate (1.2 equiv).
Stir the reaction mixture at room temperature for 12-16 hours.
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-3-morpholinone.
Step 2: Synthesis of N-Boc-3-hydroxy-3-methylmorpholine
Dissolve N-Boc-3-morpholinone (1.0 equiv) in anhydrous THF (0.2 M) and cool the solution to 0 °C under a nitrogen atmosphere.
Add methylmagnesium bromide (1.5 equiv, 3.0 M in diethyl ether) dropwise.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor by TLC. Upon completion, quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl at 0 °C.
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purify by flash column chromatography to yield N-Boc-3-hydroxy-3-methylmorpholine.
Step 3: Synthesis of N-Boc-3-ethynyl-3-methylmorpholine
To a solution of N-Boc-3-hydroxy-3-methylmorpholine (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add ethynylmagnesium bromide (2.0 equiv, 0.5 M in THF) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor by TLC. Quench the reaction with saturated aqueous NH₄Cl.
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify by flash column chromatography to give N-Boc-3-ethynyl-3-methylmorpholine.
Step 4: Deprotection to 3-Ethynyl-3-methylmorpholine
Dissolve N-Boc-3-ethynyl-3-methylmorpholine (1.0 equiv) in DCM (0.1 M).
Add trifluoroacetic acid (10 equiv) and stir at room temperature for 1-2 hours.
Monitor by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃.
Extract the aqueous layer with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 3-ethynyl-3-methylmorpholine.
Conclusion and Recommendation
Based on a thorough analysis of the chemical properties of Boc and Fmoc protecting groups and their compatibility with the proposed synthetic route, the Boc protection strategy is unequivocally recommended for the synthesis of 3-ethynyl-3-methylmorpholine. The robustness of the Boc group under the strongly basic conditions required for the introduction of the methyl and ethynyl groups ensures a much higher probability of success and a cleaner reaction profile.
While the Fmoc group offers the advantage of mild deprotection conditions, its inherent instability towards the organometallic reagents necessary for the key bond-forming steps renders it unsuitable for this particular synthetic pathway. This guide underscores the importance of a holistic approach to synthetic planning, where the choice of a protecting group is not an isolated decision but a critical element that dictates the feasibility of the entire synthetic sequence. By understanding the fundamental principles of protecting group chemistry, researchers can navigate complex syntheses with greater confidence and efficiency.
References
Chong, J. M., & Park, S. B. (n.d.). Enantiomerically enriched tert-BOC-protected .alpha.-aminoorganolithiums: preparation and configurational stability. The Journal of Organic Chemistry. [Link]
Gauthier, D. R., & Irons, K. A. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. The Journal of Organic Chemistry. [Link]
Google Patents. (n.d.). US20210130379A1 - Synthesis of fmoc-protected morpholino monomers and their use in the synthesis of morpholino oligomer.
Kim, J., et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. PMC. [Link]
Plakas, A. M., et al. (2026). Unusual C-2 selectivity of Grignard additions to N -Boc-protected isatin 3-imines. ResearchGate. [Link]
Chong, J. M., & Park, S. B. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes. PubMed. [Link]
Beilstein Journal of Organic Chemistry. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. [Link]
Coleman, C. M., & O'Shea, D. F. (2003). New Organolithium Addition Methodology to Diversely Functionalized Indoles. Organic Chemistry Data. [Link]
Beilstein Journal of Organic Chemistry. (2014). Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. [Link]
Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Chemistry Data. [Link]
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
Scribd. (2026). Unusual C-2 Selectivity of Grignard Additions To N | PDF | Chemistry. [Link]
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
PMC. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. [Link]
ResearchGate. (n.d.). Nucleophilic Additions of Organolithium Reagents to Heterocyclic Aldimines. [Link]
Di Gioia, M. L., et al. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. [Link]
Organic Chemistry Data. (n.d.). A. Organolithium Reagents. [Link]
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]
ResearchGate. (2025). An Improved Synthesis of Fmoc- N -methyl-??-amino Acids | Request PDF. [Link]
Google Patents. (n.d.). CN105274160A - Method for preparing (S)
ResearchGate. (n.d.). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. [Link]
PubMed. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide .... [Link]
PMC. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]
PMC. (n.d.). N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. [Link]
PMC. (n.d.). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. [Link]
PMC. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]
RSC Publishing. (n.d.). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. [Link]
A Researcher's Guide to Navigating Steric Effects in Click Chemistry: A Comparative Analysis of Hindered Alkyne Reaction Rates
For researchers, scientists, and drug development professionals, the precise and efficient covalent linkage of complex molecules is a foundational requirement. Among the chemical tools available, "click chemistry," parti...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the precise and efficient covalent linkage of complex molecules is a foundational requirement. Among the chemical tools available, "click chemistry," particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), has become indispensable for its biocompatibility and reliability.[1] However, as molecular architectures become more complex, the impact of steric hindrance on reaction efficiency presents a significant challenge. The bulky nature of many strained cyclooctynes, essential for driving the catalyst-free reaction, can itself introduce kinetic penalties when paired with sterically demanding substrates.[2]
This guide provides an in-depth, data-driven comparison of the reaction kinetics of commonly used sterically hindered alkynes. We will dissect the causal factors influencing experimental design for benchmarking these reactions and provide detailed, field-proven protocols to empower you to select the optimal reagents for your specific bioconjugation needs, from live-cell imaging to the synthesis of antibody-drug conjugates (ADCs).
The Mechanistic Dichotomy: CuAAC vs. SPAAC
At the heart of "click chemistry" are two powerhouse reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While both yield a stable triazole linkage, their mechanisms and, consequently, their sensitivities to steric effects, are fundamentally different.
CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, typically yielding the 1,4-disubstituted triazole isomer with high regioselectivity.[3] The reaction's tolerance for steric bulk is notable, though extreme hindrance can necessitate optimization of catalysts, ligands, and temperature.[2]
SPAAC , conversely, is a catalyst-free reaction driven by the high internal energy of a strained cyclooctyne.[2] This ring strain is released upon the [3+2] cycloaddition with an azide, making the reaction proceed efficiently at physiological conditions.[4] However, the bulky frameworks of these cyclooctynes mean that SPAAC can be more susceptible to steric clashes with the azide-containing reaction partner.[2]
Caption: Contrasting mechanisms of CuAAC and SPAAC pathways.
Quantitative Comparison of Sterically Hindered Alkynes
The selection of a strained alkyne in SPAAC is a critical decision dictated by the interplay between reaction kinetics and the physicochemical properties of the linker (e.g., stability, hydrophobicity). Below is a summary of second-order rate constants (k₂) for commonly employed sterically hindered cyclooctynes. These values provide a quantitative basis for comparing their intrinsic reactivity.
Cyclooctyne
Azide Reactant
Rate Constant (k₂) (M⁻¹s⁻¹)
Solvent/Conditions
DBCO (Dibenzocyclooctyne)
Benzyl azide
0.24 - 0.31
CH₃CN:H₂O (3:1)
BCN (Bicyclo[6.1.0]nonyne)
Benzyl azide
0.07 - 0.18
CH₃CN:H₂O (3:1)
DIBO (Dibenzocyclooctynol)
Benzyl azide
~0.1
Methanol
DBCO
Phenyl azide
0.033
CH₃CN:H₂O (3:1)
BCN
Phenyl azide
0.20
CH₃CN:H₂O (3:1)
Data compiled from multiple sources.[4][5][6][7] Note: Absolute rates are highly dependent on the specific derivatives, solvent, and temperature.
An interesting and critical finding is that while the highly strained DBCO reacts more rapidly with aliphatic azides (like benzyl azide), the less strained BCN can exhibit significantly faster kinetics with aromatic azides (like phenyl azide).[4][5] This is attributed to differing electronic demands in the cycloaddition transition state for each alkyne, underscoring the importance of matching the alkyne to the electronic nature of the azide partner.[4]
Experimental Protocols for Kinetic Benchmarking
Accurate determination of reaction rates is essential for objective comparison. The two most common methods for monitoring SPAAC kinetics are ¹H NMR Spectroscopy and UV-Vis Spectroscopy. The choice between them depends on the specific properties of the reactants and the available equipment.
Protocol 1: Monitoring SPAAC Kinetics by ¹H NMR Spectroscopy
This method is robust and provides detailed structural information over time. It is ideal when reactant or product protons have unique, well-resolved signals that can be integrated accurately.
Causality Behind Experimental Choices:
Deuterated Solvent: Essential for avoiding large solvent signals that would obscure analyte peaks.
Internal Standard: A non-reactive compound with a known concentration (e.g., dimethyl sulfone) is crucial for accurate quantification, as it provides a stable reference against which the decaying reactant signal can be compared.[8]
Pseudo-First-Order Conditions: Using a large excess of one reactant (e.g., the azide) simplifies the kinetic analysis, as the concentration of the excess reactant remains effectively constant, allowing the reaction to be treated with first-order kinetics.[4]
Step-by-Step Methodology:
Reagent Preparation: Prepare stock solutions of the strained alkyne (e.g., DBCO, 5 mM), the azide (e.g., benzyl azide, 50 mM for pseudo-first-order conditions), and an internal standard (e.g., dimethyl sulfone, 5 mM) in a suitable deuterated solvent (e.g., DMSO-d₆).
Reaction Initiation: In an NMR tube, combine the alkyne and internal standard stock solutions. The reaction is initiated by adding the azide stock solution. Quickly mix the contents and place the tube in the NMR spectrometer, which has been pre-equilibrated to the desired temperature (e.g., 25°C).
Data Acquisition: Immediately acquire an initial ¹H NMR spectrum (t=0). Subsequently, acquire spectra at regular, predetermined time intervals. The frequency of acquisition should be tailored to the expected reaction half-life.[9]
Data Analysis:
For each spectrum, integrate a well-resolved signal corresponding to the disappearing alkyne reactant and a signal from the stable internal standard.
Calculate the concentration of the alkyne at each time point ([Alkyne]t) relative to the constant concentration of the internal standard.
Plot ln([Alkyne]t / [Alkyne]₀) versus time (in seconds).
The slope of this plot will be equal to -kobs (the observed pseudo-first-order rate constant).
Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [Azide]₀.
Caption: Experimental workflow for kinetic analysis via ¹H NMR.
Protocol 2: Monitoring SPAAC Kinetics by UV-Vis Spectroscopy
This method is highly sensitive and well-suited for rapid reactions, particularly when the cyclooctyne has a strong, distinct UV absorbance that changes upon conversion to the triazole product (e.g., DBCO's absorbance around 309 nm).[4]
Causality Behind Experimental Choices:
Pseudo-First-Order Conditions: As with NMR, using a large excess of the azide simplifies the data analysis to a first-order exponential decay.[4]
Temperature Control: Reaction kinetics are highly temperature-dependent. A temperature-controlled cuvette holder is essential for obtaining reproducible and accurate rate constants.
Blank Measurement: A blank containing everything except the chromophoric reactant is necessary to zero the instrument and subtract any background absorbance from the buffer or other components.
Step-by-Step Methodology:
Reagent Preparation: Prepare a stock solution of the chromophoric alkyne (e.g., DBCO, 100 µM) in the desired reaction buffer (e.g., PBS, pH 7.4). Prepare a separate, more concentrated stock solution of the non-absorbing azide (e.g., 1-10 mM).
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the alkyne (e.g., ~309 nm for DBCO). Equilibrate the temperature-controlled cuvette holder to the desired temperature.
Reaction Initiation: Add the alkyne solution to a quartz cuvette and place it in the spectrophotometer. Obtain a stable initial absorbance reading (A₀). The reaction is initiated by adding a small volume of the concentrated azide solution to the cuvette, ensuring rapid mixing.
Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength as a function of time.
Data Analysis:
The reaction follows a first-order exponential decay under these pseudo-first-order conditions.
Fit the absorbance versus time data to the equation: A(t) = Afinal + (A₀ - Afinal)e-kobst, where A(t) is the absorbance at time t, A₀ is the initial absorbance, Afinal is the final absorbance, and kobs is the observed rate constant.
Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [Azide]₀.
Conclusion and Future Outlook
The choice between sterically hindered alkynes like DBCO and BCN is not straightforward and depends heavily on the specific application. DBCO generally provides faster reaction rates with the commonly used aliphatic azides, making it a go-to reagent for rapid labeling.[10] However, BCN offers a compelling alternative with superior stability in thiol-rich environments and, critically, faster kinetics with aromatic azides.[4] As the complexity of molecules in drug development and chemical biology continues to increase, a thorough understanding of how steric and electronic factors govern reaction kinetics is paramount. By employing rigorous benchmarking protocols, researchers can make informed decisions, optimizing their bioconjugation strategies to achieve efficient and reliable outcomes.
References
Kim, Y., et al. (2015). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances. [Link]
Royal Society of Chemistry. (2015). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances. [Link]
van der Vorm, S., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. [Link]
ResearchGate. (n.d.). Comparison of the efficiency of BCN and DBCO cyclooctynes to.... [Link]
MDPI. (2021). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC. [Link]
ChemRxiv. (2023). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. [Link]
Preprints.org. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. [Link]
PubMed. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. [Link]
PMC. (2022). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. [Link]
Royal Society of Chemistry. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications. [Link]
University of Durham. (n.d.). Kinetic Profiling by NMR. [Link]
University of Massachusetts Lowell. (n.d.). The Rate Constant for Fluorescence Quenching. [Link]
Edinburgh Instruments. (2017). Study of Fluorescence Quenching Kinetics Using Stopped-Flow. [Link]
Iowa State University. (n.d.). Reaction Monitoring & Kinetics. [Link]
Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. [Link]
University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
ResearchGate. (2024). Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. [Link]
A Comprehensive Guide to the Safe Disposal of Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative molecules but also with the critical knowledge to handle them safely from acquisition to disposal. Tert-butyl 3-ethyny...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative molecules but also with the critical knowledge to handle them safely from acquisition to disposal. Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate is a valuable building block in modern drug discovery, but its unique trifecta of functional groups—a terminal alkyne, a morpholine ring, and an acid-labile Boc-protecting group—necessitates a nuanced and rigorous approach to waste management. This guide provides a detailed, step-by-step protocol grounded in chemical principles to ensure the safe and compliant disposal of this compound and its associated waste streams.
Core Principles of Disposal: A Hazard-Based Approach
The fundamental principle is that tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate, and any material contaminated with it, must be treated as regulated hazardous waste.[1][2] Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer or in regular solid waste.[3][4] The disposal strategy is dictated by a thorough understanding of its constituent chemical motifs.
Hazard Assessment:
Terminal Alkyne: The most acute chemical hazard arises from the terminal alkyne (ethynyl group). Terminal alkynes can react with certain heavy metal salts (notably copper, silver, and mercury) to form highly unstable and explosive acetylide compounds.[4][5] This reactivity dictates strict segregation from waste streams containing these metals.
Morpholine Derivative: The morpholine core, while common in pharmaceuticals, is itself a flammable, corrosive, and toxic substance.[6][7] While the N-Boc protection mitigates some of the reactivity of the nitrogen, the overall structure should be treated with the caution afforded to morpholine derivatives.[8]
Tert-butoxycarbonyl (Boc) Group: The Boc protecting group is notoriously labile under acidic conditions.[9] Contact with an acidic waste stream will cause rapid cleavage of the Boc group, generating the corresponding secondary amine, carbon dioxide, and isobutylene gas. This can lead to a dangerous pressure buildup in a sealed waste container and fundamentally alters the chemical nature of the waste.
Based on analogs, the compound itself should be presumed to be harmful if swallowed, and a skin and eye irritant.[10][11][12] Therefore, all handling and disposal operations require appropriate personal protective equipment (PPE).
Immediate Safety & Handling Protocols
Before beginning any work that will generate waste, ensure the following safety measures are in place:
Engineering Controls: All handling of the pure compound and preparation of waste should occur within a certified chemical fume hood to prevent inhalation of any aerosols or vapors.[4]
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles are mandatory.
Hand Protection: Chemical-resistant gloves (nitrile is a common choice, but consult your institution's glove selection guide for specific solvents used) must be worn.
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[4]
Step-by-Step Disposal Workflow
This protocol provides a self-validating system for the safe collection and disposal of waste containing tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate.
Step 1: Designate a Hazardous Waste Accumulation Area
Establish a specific, marked area within the laboratory for hazardous waste.[4] This area should be under the control of laboratory personnel and away from general traffic.[2]
Step 2: Select the Appropriate Waste Container
Primary Container: Use a clean, sealable container made of a chemically compatible material. High-density polyethylene (HDPE) or glass bottles are generally suitable for organic waste.[13] Do not use metal containers, which could present a risk for acetylide formation if contamination occurs.[14] The container must have a tightly sealing screw cap.[13][15]
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[16]
Step 3: Waste Segregation and Collection
Proper segregation is the most critical step to prevent dangerous reactions within the waste container.[15][17]
Waste Stream: This compound should be disposed of into a Non-Halogenated Organic Waste stream.
CRITICAL - DO NOT MIX WITH:
Acidic Waste: To prevent the violent decomposition of the Boc-protecting group.[9]
Heavy Metal Waste: Specifically avoid mixing with waste containing salts of copper (Cu), silver (Ag), mercury (Hg), or other heavy metals to prevent the formation of explosive acetylides.[4][5]
Oxidizing Agents: Keep separate from strong oxidizers.
Aqueous Waste: Do not mix organic waste with aqueous waste streams.[13]
Step 4: Labeling the Waste Container
As soon as the first drop of waste is added, the container must be labeled.[2][18] The label must be fully completed and legible.
Include the date of waste generation, the principal investigator's name, and the lab location.[1]
Check the appropriate hazard pictograms (e.g., Flammable, Irritant).[1]
Step 5: Managing the Waste Container
Keep Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[13][15][18] Never leave a funnel in an open waste container.[18]
Do Not Overfill: Leave at least 10% of headspace at the top of the container to allow for vapor expansion.[13]
Step 6: Arranging for Disposal
Once the container is nearly full (no more than 90%), contact your institution's Environmental Health and Safety (EHS) department or licensed hazardous waste contractor to schedule a pickup.[1][4][8] Follow all institutional procedures for waste handover.
Decontamination and Spill Management
Contaminated Labware and Materials:
Disposables: Items such as gloves, bench paper, and silica gel that are contaminated with the compound must be collected as solid hazardous waste.[13] Place these items in a sealed, labeled bag or container separate from liquid waste.
Glassware: The first rinse of chemically contaminated glassware must be collected as hazardous waste.[2][19] Subsequent rinses with soap and water may be permissible for drain disposal, but always check local regulations.[2] For highly toxic materials, the first three rinses must be collected.[19]
Spill Procedures:
Small Spills (within a fume hood): Alert others in the area. Absorb the spill with an inert material like vermiculite or sand.[8] Carefully collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as solid hazardous waste.[8]
Large Spills: Evacuate the area immediately.[8] Close the doors, prevent entry, and contact your institution's emergency response team or EHS for cleanup.[8]
Summary of Hazards and Disposal Parameters
Parameter
Guideline
Rationale & References
Primary Hazard Class
Hazardous Chemical Waste
Must be handled by licensed professionals; cannot enter regular trash or sewer systems.[1][2][20]
Chemical Incompatibilities
Strong Acids, Heavy Metal Salts (Cu, Ag, Hg), Strong Oxidizers
Risk of gas generation, formation of explosive acetylides, and violent reaction.[4][5][9]
Recommended Waste Stream
Non-Halogenated Organic Waste
Segregates from incompatible reactive functional groups.[13][14]
Container Type
Tightly-sealed HDPE or Glass
Must be chemically compatible and prevent leaks or vapor release.[13]
Protects against irritation and accidental exposure.[4][21]
Disposal of Empty Containers
Triple rinse; collect first rinseate as hazardous waste.
Ensures removal of residual chemical before container is discarded.[16][19]
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste generated from experiments involving tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate.
Caption: Decision workflow for proper segregation and disposal of waste.
References
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
Hazardous Waste and Disposal. American Chemical Society.
How to Dispose of Chemical Waste. University of Tennessee, Knoxville Environmental Health and Safety.
Chemical Waste Disposal. Stanford Environmental Health & Safety.
Chemical Waste Procedures. University of Illinois Urbana-Champaign Division of Research Safety.
Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division.
Proper Disposal of 3-Methyl-1-butyne: A Guide for Laboratory Professionals. Benchchem.
Procedures for Laboratory Chemical Waste Disposal. Jawaharlal Nehru Centre for Advanced Scientific Research.
Hazardous Chemical Waste Management Guidelines. Columbia University Research.
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
Morpholine (HSG 92, 1995). International Programme on Chemical Safety (INCHEM).
Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide. Benchchem.
tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate — Chemical Substance Information. NextSDS.
tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate — Chemical Substance Information. NextSDS.
tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate — Chemical Substance Information. NextSDS.
Morpholine - Safety Data Sheet. Carl ROTH.
Safety Data Sheet - Thiomorpholine 1,1-dioxide. Fisher Scientific.
Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4. PubChem, National Center for Biotechnology Information.
Morpholine - IARC Monographs - Volume 47. International Agency for Research on Cancer.
Safety Data Sheet - 2,6-Di-tert-butyl-4-methoxyphenol. TCI Chemicals.
Standard Operating Procedure & Safety Master Guide: Handling Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate
Executive Summary & Chemical Profile Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate (CAS: 2490418-70-5) is a highly functionalized synthetic intermediate widely utilized in medicinal chemistry. The morpholine core...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate (CAS: 2490418-70-5) is a highly functionalized synthetic intermediate widely utilized in medicinal chemistry. The morpholine core is a privileged, bioactive scaffold frequently used to optimize blood-brain barrier (BBB) permeability in neurodegenerative disease therapeutics[1], as well as in the development of targeted agrochemicals[2].
While this compound unlocks advanced synthetic pathways—such as CuAAC "click" chemistry and Sonogashira couplings via its terminal alkyne—it presents specific acute hazards. This guide provides drug development professionals with a self-validating, causality-driven operational plan for the safe handling, reaction setup, and disposal of this intermediate.
Hazard Assessment & Structural Causality
To handle this chemical safely, scientists must understand why it is hazardous. The risks are directly tied to its three primary structural moieties:
Structural Moiety
Associated Hazard
Scientific Causality & Operational Risk
Morpholine Core
H315, H319, H335 (Irritant)
Morpholine derivatives are well-documented irritants to the respiratory tract, skin, and eyes[3]. The basicity of the nitrogen (though attenuated by the Boc group) and the lipophilicity of the ring promote rapid dermal absorption and mucosal irritation.
Terminal Alkyne
Reactivity / Explosion Risk
While the compound itself is stable, terminal alkynes (-C≡CH) can react with heavy metals (e.g., Cu, Ag, Hg) to form highly shock-sensitive metal acetylides.
Boc Protecting Group
Pressurization Risk
The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but highly acid-labile. Exposure to strong acids (e.g., TFA, HCl) triggers rapid decomposition, releasing isobutylene gas and carbon dioxide . In a sealed waste container or reaction vessel, this causes catastrophic overpressurization.
Personal Protective Equipment (PPE) Matrix
In accordance with OSHA's Chemical Hygiene standards[4] and the National Research Council's Prudent Practices[5], the following PPE is mandatory. Every selection is driven by the chemical's specific hazard profile.
Nitrile provides an excellent barrier against the dry solid. However, if the compound is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF), nitrile offers virtually zero breakthrough resistance. Butyl rubber must be used for solvent-based workflows[5].
Eye Protection
Indirect-Vented Splash Goggles
Safety glasses are insufficient. The H319 (Serious Eye Irritation) classification requires a full orbital seal to prevent airborne dust or solvent splashes from contacting the cornea[3].
Body Protection
Flame-Resistant (FR) Lab Coat
Protects against static discharge ignition if the compound is handled in the presence of flammable organic solvents during reaction setup.
Respiratory & Engineering
Chemical Fume Hood (Face velocity: 80–120 fpm)
The primary defense against H335 (Respiratory Irritation). If weighing must occur outside a hood (e.g., on a specialized analytical balance), an N95 or P100 particulate respirator is required[4].
Operational Plan: Step-by-Step Handling Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the verification criteria of the current step are met.
Protocol A: Safe Weighing and Material Transfer
Objective: Prevent inhalation exposure and avoid trace-metal contamination of the alkyne.
Verify Engineering Controls: Check the fume hood monitor. Validation: Ensure the face velocity is between 80 and 120 feet per minute (fpm). If the flow alarm is active, abort the procedure immediately[5].
Workspace Preparation: Clear the hood of all strong acids (e.g., Trifluoroacetic acid, Sulfuric acid) to prevent accidental Boc-deprotection and gas evolution.
Tool Selection (Critical): Select a PTFE (Teflon), ceramic, or plastic spatula . Causality: Metal spatulas, particularly those with trace copper or silver impurities, can slowly react with the terminal alkyne over time, potentially forming shock-sensitive acetylide residues on the tool.
Static Mitigation: Pass the sealed chemical container through an anti-static ionizer bar before opening. Causality: Dry organic powders can hold static charges, leading to aerosolization and inhalation exposure when the cap is removed.
Transfer: Weigh the desired mass into a pre-tared, anti-static weigh boat. Transfer immediately to the reaction vessel and seal it.
Decontamination: Wipe down the balance and surrounding hood deck with a paper towel dampened with ethanol or isopropanol. Dispose of the towel in solid organic waste.
Protocol B: Acidic Boc-Deprotection Workflow (Managing Gas Evolution)
Objective: Safely remove the Boc group while mitigating the risk of vessel rupture from isobutylene/CO2 generation.
Vessel Setup: Equip a round-bottom flask with a magnetic stir bar. Never seal the system. Attach a reflux condenser topped with a mineral oil bubbler connected to a nitrogen manifold. Validation: Ensure bubbles can flow freely out of the system.
Dissolution: Dissolve the Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate in an appropriate anhydrous solvent (e.g., DCM).
Acid Addition: Cool the flask to 0°C using an ice bath. Add the acid (e.g., TFA) dropwise via an addition funnel. Causality: The reaction is exothermic and generates 2 moles of gas (isobutylene + CO2) per mole of starting material. Dropwise addition controls the rate of gas evolution, preventing solvent bumping and pressure spikes.
Monitoring: Monitor the bubbler. Rapid bubbling indicates active deprotection. Once bubbling ceases, the reaction is likely complete.
Emergency Response & Spill Management
In the event of a spill, immediate and structured action is required to prevent respiratory damage and environmental contamination. Follow the decision-tree workflow below.
Workflow for assessing and managing spills of Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate.
Disposal & Waste Management Plan
Improper disposal of this compound can lead to dangerous reactions in communal waste carboys. Adhere strictly to the following segregation rules:
Solid Waste: Dispose of all contaminated consumables (weigh boats, gloves, paper towels) in a designated, double-bagged solid organic waste container destined for high-temperature incineration.
Liquid Waste Segregation (Critical):
Rule 1: NO ACIDS. Never dispose of unreacted Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate into a waste carboy containing acidic aqueous waste. Causality: The acid will cleave the Boc group, generating gas that will pressurize and ultimately rupture the sealed waste carboy.
Rule 2: NO HEAVY METALS. Ensure the waste stream is completely free of copper, silver, or mercury salts to prevent the slow formation of explosive metal acetylides at the bottom of the waste drum.
Labeling: Clearly label the waste container with the full chemical name, CAS number (2490418-70-5), and the specific hazards: "Warning: Irritant. Contains Boc-protected Alkyne. Keep away from Acids and Heavy Metals."
References
BLD Pharm.
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories.
Taylor & Francis Online. "Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis."
Journal of Agricultural and Food Chemistry. "Morpholine Derivatives in Agrochemical Discovery and Development.